2-(Difluoromethoxy)phenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethoxy)-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-8(10)13-7-4-2-1-3-6(7)11-5-12/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEMTOGGFCDFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369868 | |
| Record name | 2-(Difluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186589-03-7 | |
| Record name | 2-(Difluoromethoxy)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Difluoromethoxy)phenyl isocyanate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Difluoromethoxy)phenyl Isocyanate (CAS Number: 186589-03-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)phenyl isocyanate, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutics.
Core Compound Properties
This compound is a reactive chemical intermediate valued for the introduction of the 2-(difluoromethoxy)phenyl motif into molecular structures. This group can enhance a compound's metabolic stability and lipophilicity, properties that are highly desirable in drug design.
| Property | Value | Reference |
| CAS Number | 186589-03-7 | |
| Molecular Formula | C₈H₅F₂NO₂ | [1] |
| Molecular Weight | 185.13 g/mol | [1] |
| Appearance | Clear to slightly yellow liquid | [1] |
| Boiling Point | 203 °C | |
| Density | 1.317 g/mL at 25 °C | |
| Refractive Index | n20/D 1.492 | |
| InChI Key | CLEMTOGGFCDFRP-UHFFFAOYSA-N | [1] |
| SMILES | O=C=Nc1ccccc1OC(F)F |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: the phosgenation of 2-(difluoromethoxy)aniline and the Curtius rearrangement of 2-(difluoromethoxy)benzoic acid.
Method 1: Phosgenation of 2-(Difluoromethoxy)aniline
This is a common industrial method for the synthesis of isocyanates. It involves the reaction of the corresponding aniline with phosgene or a phosgene equivalent, such as triphosgene.
Experimental Protocol:
-
Step 1: Preparation of 2-(Difluoromethoxy)aniline. The precursor, 2-(difluoromethoxy)aniline, can be synthesized from 2-aminophenol. The phenolic hydroxyl group is difluoromethylated using a suitable reagent like sodium chlorodifluoroacetate.
-
Step 2: Phosgenation. In a well-ventilated fume hood, a solution of 2-(difluoromethoxy)aniline in an inert solvent (e.g., toluene or chlorobenzene) is added dropwise to a solution of phosgene or triphosgene in the same solvent at a controlled temperature (typically 0-10 °C). The reaction is highly exothermic and releases hydrogen chloride gas.
-
Step 3: Reaction Completion and Work-up. The reaction mixture is gradually heated to reflux and maintained until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2250-2270 cm⁻¹).
-
Step 4: Purification. The excess phosgene and solvent are removed by distillation. The crude this compound is then purified by vacuum distillation to yield the final product.
Method 2: Curtius Rearrangement of 2-(Difluoromethoxy)benzoic Acid
The Curtius rearrangement provides a phosgene-free alternative for the synthesis of isocyanates from carboxylic acids via an acyl azide intermediate.
Experimental Protocol:
-
Step 1: Preparation of 2-(Difluoromethoxy)benzoyl Chloride. 2-(Difluoromethoxy)benzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.
-
Step 2: Formation of the Acyl Azide. The 2-(difluoromethoxy)benzoyl chloride is then reacted with an azide salt, typically sodium azide, in an aprotic solvent like acetone or acetonitrile. This reaction forms the acyl azide intermediate. Due to the potentially explosive nature of acyl azides, this intermediate is often not isolated and is used directly in the next step.
-
Step 3: Thermal Rearrangement. The solution containing the acyl azide is carefully heated in an inert solvent (e.g., toluene or benzene). The acyl azide undergoes thermal rearrangement, losing nitrogen gas to form this compound.
-
Step 4: Purification. After the evolution of nitrogen gas ceases, the solvent is removed under reduced pressure, and the resulting isocyanate is purified by vacuum distillation.
Applications in Drug Development
This compound is a valuable reagent for the synthesis of a wide range of biologically active molecules. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. These functional groups are prevalent in many approved drugs.
Role as a Building Block for Kinase Inhibitors
A significant application of this compound is in the synthesis of urea-based kinase inhibitors. Many small molecule kinase inhibitors feature a diaryl urea scaffold, which is crucial for binding to the ATP-binding site of the kinase. The 2-(difluoromethoxy)phenyl moiety can confer advantageous properties to these inhibitors, such as improved potency and pharmacokinetic profiles.
While specific publicly available data for compounds directly derived from this compound is limited, the following table presents data for analogous urea-based kinase inhibitors to illustrate the potential biological activities.
| Kinase Target | Example Urea-Based Inhibitor | IC₅₀ (nM) | Disease Area |
| VEGFR-2 | Sorafenib | 90 | Cancer |
| B-Raf | Sorafenib | 22 | Cancer |
| c-Kit | Sorafenib | - | Cancer |
| PDGFR-β | Sorafenib | 57 | Cancer |
| p38 MAPK | BIRB 796 | 0.1 | Inflammatory Diseases |
| JNK3 | - | - | Neurodegenerative Diseases |
Experimental Protocol: Synthesis of a Diaryl Urea Derivative
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Addition of Isocyanate. To the stirred solution of the amine, add a solution of this compound (1.05 equivalents) in the same solvent dropwise at room temperature.
-
Step 3: Reaction Monitoring. The reaction is typically rapid and can be monitored by TLC until the starting materials are consumed.
-
Step 4: Product Isolation and Purification. The resulting urea derivative often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed in vacuo, and the crude product is purified by recrystallization or column chromatography on silica gel.
Potential Signaling Pathways
Derivatives of this compound, particularly the urea-based compounds, are often designed to target protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer. By inhibiting specific kinases, these compounds can block aberrant signaling and induce cancer cell death.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH-approved respirator with an appropriate cartridge.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines. Keep the container tightly closed.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to readily form stable urea linkages makes it an important precursor for the development of kinase inhibitors and other potential therapeutic agents. The incorporation of the difluoromethoxy group offers a strategic advantage for enhancing the drug-like properties of lead compounds. Researchers and drug development professionals can leverage the reactivity and structural features of this compound to design and synthesize novel molecules with improved biological activity and pharmacokinetic profiles. Careful handling and adherence to safety protocols are essential when working with this reactive intermediate.
References
2-(Difluoromethoxy)phenyl isocyanate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of 2-(Difluoromethoxy)phenyl isocyanate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of bioactive molecules, making this reagent a valuable tool in medicinal chemistry.
Core Properties of this compound
The fundamental molecular attributes of this compound are summarized in the table below.
| Identifier | Value | Citations |
| Molecular Formula | C₈H₅F₂NO₂ | [1][2] |
| Linear Formula | F₂CHOC₆H₄NCO | [3] |
| Molecular Weight | 185.13 g/mol | [1][2][3] |
| CAS Number | 186589-03-7 | [1][3] |
Experimental Protocols
Isocyanates are highly reactive electrophiles that readily react with nucleophiles such as amines, alcohols, and water. A primary application of this compound in drug development is its reaction with primary and secondary amines to form substituted ureas. Many urea derivatives are known to possess biological activity, for instance, as kinase inhibitors.
Synthesis of N-(Aryl)-N'-[2-(difluoromethoxy)phenyl]urea Derivatives
This protocol details a general procedure for the synthesis of a substituted urea by reacting this compound with a substituted aniline. This reaction forms the basis for the synthesis of a wide range of biologically active compounds.[2]
Materials:
-
This compound
-
Substituted aniline (e.g., 2-bromo-6-fluoroaniline)[2]
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add the substituted aniline (e.g., 2-bromo-6-fluoroaniline, 1.0 equivalent).[2]
-
Stir the resulting solution at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 82-85 °C for acetonitrile) and maintain this temperature for 24-48 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the solution in vacuo using a rotary evaporator to obtain a viscous residue or a solid precipitate.[2]
-
If a solid precipitates, collect the product by suction filtration.
-
Wash the collected solid with a small amount of cold acetonitrile to remove any unreacted starting materials.[2]
-
Dry the purified product under vacuum to yield the N-(Aryl)-N'-[2-(difluoromethoxy)phenyl]urea.
Workflow and Pathway Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: Experimental workflow for the synthesis of a substituted urea.
Caption: Reactivity of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. US8816075B2 - Process for the preparation of dihydroquinazolines - Google Patents [patents.google.com]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-(Difluoromethoxy)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethoxy)phenyl isocyanate is an aromatic isocyanate compound characterized by the presence of a difluoromethoxy group at the ortho position of the phenyl ring. The isocyanate functional group (-N=C=O) is highly reactive, making this compound a versatile building block in organic synthesis. The introduction of the difluoromethoxy group can significantly modulate the chemical and physical properties of the molecule, including its reactivity, lipophilicity, and metabolic stability, making it a valuable reagent in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₂NO₂ | [1][2] |
| Molecular Weight | 185.13 g/mol | [1][2] |
| Appearance | Clear slightly yellow liquid | [2] |
| Boiling Point | 203 °C (lit.) | [1] |
| Density | 1.317 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.492 (lit.) | [1] |
| Flash Point | 93 °C (closed cup) | [1] |
| CAS Number | 186589-03-7 | [1][2] |
Synthesis and Purification
Synthesis
The synthesis of this compound typically proceeds from its corresponding aniline precursor, 2-(difluoromethoxy)aniline. The conversion of the amine group to an isocyanate is a standard transformation in organic chemistry and can be achieved through phosgenation or by using phosgene equivalents like triphosgene.
Experimental Protocol: Synthesis via Phosgenation using Triphosgene
This protocol is a general procedure for the synthesis of aryl isocyanates from aryl amines using triphosgene, adapted for the specific synthesis of this compound.
Materials:
-
2-(Difluoromethoxy)aniline
-
Triphosgene
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another inert solvent (e.g., toluene)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet, dissolve 2-(difluoromethoxy)aniline (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.34 to 0.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the stirred solution of the aniline via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly add a solution of triethylamine (2.2 to 3 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition of the base may cause the reaction to become exothermic, so careful control of the addition rate is necessary to maintain the temperature.
-
Once the addition of the base is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the starting amine and appearance of the -N=C=O stretch of the isocyanate).
-
Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure to yield the crude this compound.
Logical Workflow for Synthesis
Purification
The crude product can be purified by vacuum distillation to obtain the final, high-purity this compound.
Experimental Protocol: Purification by Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Inert gas supply
Procedure:
-
Set up the vacuum distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude this compound to the distillation flask.
-
Slowly and carefully apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the appropriate boiling point and pressure. For aryl isocyanates, the distillation is typically carried out at reduced pressure to avoid thermal decomposition.
-
The purified product should be collected in a flask under an inert atmosphere and stored in a cool, dry place.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the region of 2250-2285 cm⁻¹. The presence of this band is a clear indicator of the successful formation of the isocyanate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the single proton of the difluoromethoxy group. The aromatic protons will appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The difluoromethoxy proton will appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbon of the difluoromethoxy group, and the highly deshielded carbon of the isocyanate group. The isocyanate carbon typically appears in the range of δ 120-140 ppm. The difluoromethoxy carbon will appear as a triplet due to C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 185, corresponding to the molecular formula C₈H₅F₂NO₂. Fragmentation patterns would likely involve the loss of the isocyanate group or parts of the difluoromethoxy group.
Reactivity and Applications in Drug Development
The isocyanate group is a powerful electrophile that readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity makes this compound a valuable synthon for the preparation of a wide range of derivatives, including ureas, carbamates, and other heterocyclic compounds.
The incorporation of the difluoromethoxy group is a common strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of drug candidates. The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group less susceptible to metabolic degradation.
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, particularly ureas, are a well-established class of enzyme inhibitors. For instance, diaryl ureas are known to act as inhibitors of various kinases and other enzymes. The general mechanism involves the urea moiety forming key hydrogen bond interactions within the active site of the target protein.
Hypothetical Signaling Pathway Inhibition by a Urea Derivative
The following diagram illustrates a hypothetical scenario where a urea derivative of this compound acts as a kinase inhibitor, blocking a signaling pathway involved in cell proliferation.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause an allergic skin reaction or asthma-like symptoms or breathing difficulties if inhaled. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant potential in the field of drug discovery and development. Its unique combination of a reactive isocyanate group and a metabolically robust difluoromethoxy moiety makes it an attractive building block for the creation of novel bioactive molecules. Further research into its specific biological targets and mechanisms of action could unveil new therapeutic opportunities.
References
An In-Depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 2-(difluoromethoxy)phenyl isocyanate, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The difluoromethoxy group is a key structural motif known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document outlines a multi-step synthesis beginning with the selective difluoromethylation of a readily available starting material, followed by functional group transformations to yield the target isocyanate. Detailed experimental protocols for each key step are provided, along with a summary of quantitative data and a visual representation of the synthetic workflow.
Core Synthesis Pathway
The principal synthetic route to this compound proceeds through three key stages:
-
O-Difluoromethylation: Introduction of the difluoromethoxy group onto a phenolic precursor.
-
Formation of the Aniline Moiety: Conversion of the phenolic intermediate to the corresponding aniline through a nitration and reduction sequence.
-
Isocyanate Formation: Phosgenation of the aniline derivative to yield the final product.
A logical workflow for this synthesis is depicted below:
Diagram 1: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each key transformation in the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| O-Difluoromethylation | Phenol Derivative | Aryl Difluoromethyl Ether | Sodium Chlorodifluoroacetate, Cs₂CO₃ | 94%[1] |
| Nitration | 2-(Difluoromethoxy)phenol | 2-(Difluoromethoxy)-nitrophenol | HNO₃, H₂SO₄ | 35-42% (ortho)[2] |
| Nitro Group Reduction | 2-(Difluoromethoxy)-nitrophenol | 2-(Difluoromethoxy)aniline | H₂, Pd/C | High |
| Isocyanate Formation | 2-(Difluoromethoxy)aniline | This compound | Triphosgene, Et₃N | 50-62%[3] |
Detailed Experimental Protocols
Stage 1: O-Difluoromethylation of a Phenolic Precursor
This protocol describes the difluoromethylation of a generic phenol using sodium chlorodifluoroacetate as the difluorocarbene source.[1]
Materials:
-
Phenolic starting material (1.00 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.50 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.80 equiv)
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
To a single-necked round-bottomed flask equipped with a magnetic stir bar, add the phenol and cesium carbonate.
-
Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times.
-
Add dry DMF and deionized water via syringe and stir the mixture.
-
Degas the solution with a stream of nitrogen for 1 hour.
-
Under a positive nitrogen flow, add sodium 2-chloro-2,2-difluoroacetate in one portion.
-
Equip the flask with an air condenser connected to a nitrogen line and an oil bubbler.
-
Heat the reaction mixture in an oil bath at 120 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with deionized water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude aryl difluoromethyl ether, which can be further purified by column chromatography.
Stage 2: Synthesis of 2-(Difluoromethoxy)aniline
This stage involves a two-step process of nitration followed by reduction.
2a: Nitration of 2-(Difluoromethoxy)phenol
This protocol is a general procedure for the nitration of activated phenols.[2]
Materials:
-
2-(Difluoromethoxy)phenol (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, d=1.42)
-
Ice
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-(difluoromethoxy)phenol to the cooled sulfuric acid while maintaining a low temperature.
-
Prepare a mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, ensuring the temperature remains between 0-10 °C.
-
Stir the reaction mixture for several hours at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
The crude product will be a mixture of ortho and para isomers, which can be separated by steam distillation or column chromatography.
2b: Reduction of 2-(Difluoromethoxy)nitrophenol
This protocol describes a standard catalytic hydrogenation to reduce the nitro group to an amine.
Materials:
-
2-(Difluoromethoxy)nitrophenol (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve the 2-(difluoromethoxy)nitrophenol in a suitable solvent such as ethanol or ethyl acetate.
-
Add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 2-(difluoromethoxy)aniline, which can be used in the next step with or without further purification.
Stage 3: Synthesis of this compound
This protocol utilizes triphosgene as a safer alternative to phosgene gas for the conversion of the aniline to the isocyanate.[3][4]
Materials:
-
2-(Difluoromethoxy)aniline (1.0 equiv)
-
Triphosgene (0.33 - 1.1 equiv)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dry Dichloromethane (DCM) or Toluene
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and under a nitrogen atmosphere, dissolve triphosgene in dry DCM.
-
Prepare a solution of 2-(difluoromethoxy)aniline in dry DCM.
-
Add the aniline solution dropwise to the stirred solution of triphosgene at room temperature or cooled in an ice bath.
-
After the addition is complete, add a solution of triethylamine in dry DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring its progress by IR spectroscopy (disappearance of the N-H stretch and appearance of the strong N=C=O stretch around 2250-2275 cm⁻¹) or TLC.
-
Upon completion, the reaction mixture can be filtered to remove triethylammonium hydrochloride.
-
The solvent is removed under reduced pressure.
-
The crude isocyanate can be purified by vacuum distillation.
Alternative Synthetic Approaches
While the pathway detailed above is a robust method, alternative strategies exist for the synthesis of this compound. These can include:
-
Direct C-H Difluoromethoxylation: Recent advances in catalysis may allow for the direct difluoromethoxylation of an aniline derivative, though selectivity can be a challenge.
-
Use of Phosgene Equivalents: Other phosgene surrogates, such as diphosgene, can also be employed for the final isocyanate formation step.
-
Non-Isocyanate Routes: For certain applications, it may be possible to generate the desired final product through pathways that avoid the use of isocyanates altogether, for example, through the Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives.
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. The pathway presented in this guide represents a well-established and versatile approach for the synthesis of this compound for research and development purposes.
References
An In-depth Technical Guide to the Reactivity of the Isocyanate Group in 2-(Difluoromethoxy)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the isocyanate group in 2-(difluoromethoxy)phenyl isocyanate. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the ortho-difluoromethoxy substituent. This document details the expected reactivity of the isocyanate functional group toward common nucleophiles, explores the impact of the difluoromethoxy group on reaction kinetics, and provides representative experimental protocols. Spectroscopic data and key physical properties are also presented to facilitate the use of this reagent in research and development.
Introduction
Isocyanates are a highly reactive class of organic compounds characterized by the -N=C=O functional group. Their pronounced electrophilicity at the central carbon atom makes them valuable reagents for the formation of a diverse array of chemical linkages, most notably in the synthesis of ureas, carbamates, and thiocarbamates. Aryl isocyanates, in particular, are key building blocks in the preparation of pharmaceuticals, agrochemicals, and polymers.
The reactivity of the isocyanate group can be significantly modulated by the nature and position of substituents on the aromatic ring. This guide focuses on this compound, a compound where the interplay of electronic and steric effects of the ortho-difluoromethoxy group dictates its chemical behavior. Understanding these effects is crucial for predicting reaction outcomes and designing efficient synthetic routes.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below. While experimental spectra for this specific molecule are not widely published, data for closely related analogs are included for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 186589-03-7 | [1][2] |
| Molecular Formula | C₈H₅F₂NO₂ | [1][2] |
| Molecular Weight | 185.13 g/mol | [1][2] |
| Appearance | Clear slightly yellow liquid | [1] |
| Boiling Point | 203 °C (lit.) | [2] |
| Density | 1.317 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.492 (lit.) | [2] |
Spectroscopic Data Interpretation:
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears in the range of 2250-2280 cm⁻¹. For comparison, the IR spectrum of 2-(trifluoromethoxy)phenyl isocyanate is available and shows this characteristic peak.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of this compound would appear as a complex multiplet in the aromatic region. The difluoromethoxy group would exhibit a triplet (due to coupling with the two fluorine atoms) further downfield.
-
¹³C NMR: The isocyanate carbon is typically observed around 120-130 ppm. The carbon of the difluoromethoxy group would show a triplet due to C-F coupling.
-
¹⁹F NMR: A signal corresponding to the -OCF₂H group would be present.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isocyanate group. Predicted m/z values for various adducts are available.[4]
Reactivity of the Isocyanate Group
The reactivity of the isocyanate group is dominated by the electrophilic nature of the central carbon atom. This makes it susceptible to attack by a wide range of nucleophiles. The presence of the ortho-difluoromethoxy group on the phenyl ring influences this reactivity through a combination of electronic and steric effects.
Electronic Effects of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is considered to be weakly electron-withdrawing. This is due to the strong inductive effect of the two fluorine atoms. This electron-withdrawing nature increases the partial positive charge on the isocyanate carbon, thereby enhancing its electrophilicity and making it more reactive towards nucleophiles compared to an unsubstituted phenyl isocyanate.
Steric Effects of the Ortho-Difluoromethoxy Group
The placement of the difluoromethoxy group at the ortho position introduces significant steric hindrance around the isocyanate functionality. This steric bulk can impede the approach of nucleophiles, particularly large or bulky ones, to the electrophilic carbon atom. This steric effect generally leads to a decrease in the reaction rate compared to its meta or para isomers. The overall reactivity of this compound is therefore a balance between the activating electronic effect and the deactivating steric effect.
Typical Reactions of this compound
The isocyanate group of this compound readily undergoes several key reactions, including nucleophilic addition, cycloaddition, and polymerization.
This is the most common class of reactions for isocyanates. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the isocyanate group, followed by protonation of the resulting nitrogen anion.
References
Spectroscopic Data of 2-(Difluoromethoxy)phenyl isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available and expected spectroscopic data for the compound 2-(Difluoromethoxy)phenyl isocyanate (CAS RN: 186589-03-7). Due to a lack of publicly available experimental spectra, this document presents predicted mass spectrometry data alongside expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics based on the known chemical structure. Detailed, generalized experimental protocols for acquiring such data are also provided.
Predicted and Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted Mass Spectrometry (MS) Data
Data sourced from computational predictions.
| Adduct | Predicted m/z |
| [M+H]⁺ | 186.0361 |
| [M+Na]⁺ | 208.0181 |
| [M-H]⁻ | 184.0216 |
| [M]⁺ | 185.0283 |
Table 2: Expected ¹H NMR Chemical Shifts
Expected chemical shifts are estimated based on typical values for similar functional groups.
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |
| Ar-H | Multiplet | 7.0 - 7.5 |
| O-CH F₂ | Triplet | 6.5 - 7.5 |
Table 3: Expected ¹³C NMR Chemical Shifts
Expected chemical shifts are estimated based on typical values for similar functional groups.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C -NCO | ~125 |
| C -O | ~150 |
| Ar-C | 110 - 140 |
| -N=C =O | 120 - 130 |
| O-C HF₂ | 110 - 120 (triplet) |
Table 4: Expected ¹⁹F NMR Chemical Shifts
Expected chemical shifts are estimated based on typical values for similar functional groups.
| Fluorine | Multiplicity | Expected Chemical Shift (δ, ppm) |
| O-CHF ₂ | Doublet | -80 to -100 |
Table 5: Expected Infrared (IR) Absorption Frequencies
Expected absorption frequencies are based on characteristic vibrational modes of the functional groups.
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | Asymmetric stretch | 2250 - 2280 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| C-O (Aryl ether) | Asymmetric stretch | 1200 - 1270 | Strong |
| C-F | Stretch | 1000 - 1100 | Strong |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 8-16 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling may be applied to simplify the spectrum.
-
Set the spectral width appropriate for fluorine chemical shifts.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound
-
Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
Mass spectrometer (e.g., with electrospray ionization - ESI)
-
Suitable solvent (e.g., methanol or acetonitrile)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., capillary voltage, cone voltage for ESI).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).
-
Acquire the mass spectrum in the desired mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
A Technical Guide to the Solubility of 2-(Difluoromethoxy)phenyl isocyanate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethoxy)phenyl isocyanate is a chemical intermediate of interest in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation. This technical guide provides an overview of the expected solubility characteristics of this compound and outlines a general experimental protocol for its quantitative determination.
Core Topic: Solubility Profile
Based on the structure of this compound, which includes an aromatic ring, a difluoromethoxy group, and a reactive isocyanate group, a qualitative solubility profile can be inferred. The presence of the polar isocyanate and difluoromethoxy groups, combined with the nonpolar phenyl ring, suggests that the compound will exhibit solubility in a range of aprotic organic solvents of varying polarity. It is expected to be soluble in common aprotic solvents used in organic synthesis, such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene). Its solubility in nonpolar solvents like hexanes may be more limited. Due to its reactivity, it is not typically dissolved in protic solvents like alcohols or water, as this would lead to the formation of carbamates or ureas.
Given the absence of specific data, experimental determination of solubility is necessary for practical applications.
Experimental Protocol: Determination of Solubility
The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected anhydrous organic solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethyl Acetate, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (PTFE, 0.2 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the compound in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Disclaimer: The information provided is for guidance purposes for qualified researchers. Isocyanates are hazardous materials and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) before use.
Technical Guide: Stability and Storage of 2-(Difluoromethoxy)phenyl Isocyanate
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the stability, storage, and handling of 2-(Difluoromethoxy)phenyl isocyanate (CAS No: 186589-03-7). Due to the high reactivity of its isocyanate functional group, strict adherence to proper storage and handling protocols is critical to maintain its chemical integrity and ensure laboratory safety.
Core Stability and Recommended Storage Conditions
This compound is sensitive to moisture, heat, and certain classes of chemicals. The primary degradation pathway involves the reaction of the isocyanate group with water, leading to the formation of an unstable carbamic acid that subsequently decomposes into an amine and carbon dioxide. The resulting amine can then react with remaining isocyanate to form stable, insoluble urea byproducts, diminishing the reagent's purity and efficacy.
Proper storage is essential to mitigate these degradation risks. Key recommendations from safety data sheets and supplier information include refrigeration or freezing, storage under an inert atmosphere, and strict exclusion of moisture.
Table 1: Summary of Storage and Stability Data
| Parameter | Recommended Condition | Rationale & Source(s) |
| Storage Temperature | -20°C or 2°C to 8°C | To minimize thermal degradation and side reactions. Specific temperature may vary by supplier, with -20°C often recommended for long-term storage.[1][2] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | Prevents reaction with atmospheric moisture. |
| Container | Keep container tightly closed in a dry, well-ventilated place.[3][4][5] | Protects from moisture and environmental contaminants. |
| Moisture Sensitivity | High.[6] | Isocyanates react with water, leading to degradation and CO2 evolution, which can pressurize containers.[6] |
| Heat & Ignition | Keep away from heat, sparks, open flames, and hot surfaces.[3][4] | The compound is combustible with a flash point of 93 °C (199.4 °F).[1] |
Chemical Reactivity and Incompatibility
The isocyanate group (-N=C=O) is highly electrophilic and will react exothermically with a wide range of nucleophiles. Contact with incompatible materials can lead to vigorous reactions, releasing heat and toxic gases, and can also initiate polymerization.[6]
Incompatible Materials to Avoid:
-
Water: Reacts to form an amine and carbon dioxide, leading to the formation of polyurea byproducts.[4][6]
-
Alcohols and Amines: Reacts vigorously to form carbamates and ureas, respectively.[4][6]
-
Acids and Bases (Strong): Can catalyze vigorous polymerization reactions.[3][4][6]
-
Strong Oxidizing Agents: Can lead to hazardous reactions.[3][4][6][7]
-
Other Nucleophiles: Aldehydes, ketones, mercaptans, and phenols can also react.[6]
-
Metals: Some metals may evolve flammable hydrogen gas upon contact.[6]
The primary degradation pathway initiated by moisture is a critical stability concern.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for determining the purity of this compound over time. High-Performance Liquid Chromatography (HPLC) is a suitable technique. Based on established OSHA methods for isocyanate analysis, a protocol involving derivatization can be employed to ensure accurate quantification.[8]
Principle: The isocyanate is highly reactive and difficult to analyze directly. It is derivatized with a reagent like 1-(2-pyridyl)piperazine (1-2PP) to form a stable, UV-active or fluorescent urea derivative, which can be easily separated and quantified by reverse-phase HPLC.
Proposed HPLC Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples of the stored isocyanate by dissolving a known weight in the same dry solvent.
-
-
Derivatization:
-
To a specific volume of each standard and sample solution, add a molar excess of a derivatizing agent solution (e.g., 1-(2-pyridyl)piperazine in acetonitrile).
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature to ensure complete conversion to the stable urea derivative.
-
-
HPLC-UV or HPLC-FLD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector (e.g., at 254 nm) or a Fluorescence detector for higher sensitivity.[8]
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized standards against their concentration.
-
Determine the concentration of the derivatized isocyanate in the test samples using the calibration curve.
-
The appearance of new peaks over time in stored samples indicates the formation of degradation products.
-
Safe Handling and Storage Workflow
Given its hazardous properties, including being harmful if swallowed, in contact with skin, or inhaled, a strict workflow for handling and storage is mandatory.[1][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or goggles.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[3][9]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[3][4] If exposure limits may be exceeded, use an approved respirator.[4]
The following workflow outlines the critical steps from receipt to long-term storage of the compound.
References
- 1. This compound 98 186589-03-7 [sigmaaldrich.com]
- 2. 2-(二氟甲氧基)苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. georganics.sk [georganics.sk]
- 8. osha.gov [osha.gov]
- 9. multimedia.3m.com [multimedia.3m.com]
potential hazards and safety precautions for 2-(Difluoromethoxy)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the potential hazards and safety precautions associated with 2-(Difluoromethoxy)phenyl isocyanate. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting. Due to a lack of specific toxicological data for this compound in publicly available literature, this guide draws upon information for the general class of aromatic isocyanates and structurally related compounds to provide a thorough assessment of potential risks.
Executive Summary
This compound is a reactive chemical intermediate that requires careful handling due to its potential health hazards. The primary concerns associated with isocyanates are respiratory and dermal sensitization, which can lead to severe allergic reactions upon subsequent exposure, even at very low concentrations. This guide outlines the known and potential hazards, provides detailed safety protocols, and offers guidance on emergency procedures.
Hazard Identification and Classification
GHS Classification (Anticipated)
Based on the hazard profile of related isocyanates, this compound is anticipated to be classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Pictograms:
Signal Word: Danger
Toxicological Data Summary
As previously stated, specific quantitative toxicological data for this compound is not available in the reviewed literature. The table below is provided as a template for the type of data that is essential for a comprehensive risk assessment. Researchers are strongly encouraged to seek out any newly available data or conduct appropriate toxicological assessments before use.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | Data Not Available | - |
| LD50 | Rabbit | Dermal | Data Not Available | - |
| LC50 | Rat | Inhalation | Data Not Available | - |
| Skin Irritation | Rabbit | - | Expected to be an irritant | Analogy to other isocyanates |
| Eye Irritation | Rabbit | - | Expected to be a severe irritant | Analogy to other isocyanates |
| Sensitization | Guinea Pig | Dermal | Expected to be a sensitizer | Analogy to other isocyanates |
| Sensitization | - | Respiratory | Expected to be a potent sensitizer | Analogy to other isocyanates |
Experimental Protocols for Safe Handling
Given the lack of specific experimental protocols for hazard assessment of this compound, the following section provides detailed methodologies for the safe handling of aromatic isocyanates in a research setting.
General Handling Procedures
All work with this compound must be conducted in a well-ventilated chemical fume hood with a face velocity of at least 100 feet per minute.
Workflow for Handling Hazardous Isocyanates
Caption: General workflow for safely handling hazardous isocyanates.
Methodology:
-
Risk Assessment: Before any experiment, conduct a thorough risk assessment that considers the quantity of isocyanate to be used, the specific manipulations involved, and potential for exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered nitrile gloves. Isocyanates can penetrate standard laboratory gloves.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.
-
Respiratory Protection: For operations with a high potential for aerosol generation or if working outside of a fume hood is unavoidable, a supplied-air respirator is necessary.
-
-
Weighing and Dispensing:
-
Perform all weighing and dispensing operations within a chemical fume hood.
-
Use the smallest quantity of the isocyanate necessary for the experiment.
-
Keep containers tightly closed when not in use to prevent reaction with moisture in the air, which can lead to pressure buildup.
-
-
Reaction Setup and Monitoring:
-
Set up reactions in a way that minimizes the risk of spills or splashes.
-
Continuously monitor reactions for any signs of an uncontrolled exotherm or pressure increase.
-
-
Decontamination:
-
All glassware and surfaces that come into contact with the isocyanate must be decontaminated.
-
A suitable decontamination solution consists of 5% sodium carbonate, 5% liquid detergent, and 90% water. Allow a contact time of at least one hour.
-
-
Waste Disposal:
-
Dispose of all isocyanate-contaminated waste, including empty containers, as hazardous waste in accordance with institutional and local regulations.
-
Do not mix isocyanate waste with other waste streams.
-
Spill Decontamination Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure.
Spill Response Workflow
Caption: Step-by-step procedure for isocyanate spill response.
Methodology:
-
Immediate Actions:
-
Evacuate the immediate area of the spill.
-
Alert nearby personnel and the laboratory supervisor.
-
If the spill is large or ventilation is inadequate, evacuate the entire laboratory and contact emergency services.
-
-
Cleanup Procedure (for minor spills by trained personnel):
-
Don appropriate PPE, including a respirator with organic vapor cartridges.
-
Contain the spill using an inert absorbent material such as sand or vermiculite.
-
Carefully apply the decontamination solution (5% sodium carbonate, 5% liquid detergent, 90% water) to the absorbed spill, working from the outside in.
-
Allow the decontamination solution to react for at least one hour.
-
Collect the absorbed and neutralized material into a designated hazardous waste container.
-
Wipe the spill area with the decontamination solution, followed by water.
-
First-Aid Measures
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. An MDI study suggests that a polyglycol-based skin cleanser or corn oil may be more effective. [1]Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. [1]Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Have the person drink water or milk to dilute the chemical. [1]Seek immediate medical attention.
Conclusion
This compound is a potentially hazardous compound that requires strict adherence to safety protocols. The primary risks of handling this and other aromatic isocyanates are respiratory and dermal sensitization. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and work safely with this compound. It is imperative that all personnel are trained on the potential hazards and emergency procedures before working with isocyanates.
References
Methodological & Application
Application Notes and Protocols: The Use of 2-(Difluoromethoxy)phenyl Isocyanate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention due to its unique electronic and steric properties. It can act as a lipophilic hydrogen bond donor, enhancing target binding and improving metabolic stability. 2-(Difluoromethoxy)phenyl isocyanate is a key building block for introducing this valuable moiety into a wide range of bioactive molecules, most notably through the formation of urea derivatives. Urea-based compounds are prevalent in medicinal chemistry, known for their ability to form critical hydrogen bond interactions with protein targets, and are features of numerous approved drugs.
These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors. Included are detailed protocols for synthesis and biological evaluation, along with representative data and pathway diagrams to illustrate the application of this versatile reagent in drug discovery.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is in the synthesis of unsymmetrical ureas. This is typically achieved through the reaction of the isocyanate with a primary or secondary amine. The resulting N,N'-disubstituted ureas are often investigated as inhibitors of various enzymes, particularly kinases, due to their ability to mimic the hydrogen bonding patterns of the hinge region of the ATP binding site.
Advantages of Incorporating the 2-(Difluoromethoxy)phenyl Moiety:
-
Enhanced Metabolic Stability: The C-F bonds in the difluoromethoxy group are highly stable to metabolic degradation, which can lead to an improved pharmacokinetic profile of the drug candidate.
-
Modulation of Lipophilicity: The difluoromethoxy group can increase lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Hydrogen Bonding Capability: The polarized C-H bond of the difluoromethoxy group can act as a hydrogen bond donor, providing an additional interaction point with the target protein, potentially increasing potency and selectivity.
-
Conformational Control: The steric bulk and electronic nature of the group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to the target.
Representative Application: Synthesis and Evaluation of a Kinase Inhibitor
This section details a representative workflow for the synthesis and evaluation of a hypothetical kinase inhibitor, Urea-DFMP-1 , derived from this compound. This example is based on common practices in kinase inhibitor drug discovery.
Experimental Protocols
1. Synthesis of N-(2-(difluoromethoxy)phenyl)-N'-(4-methyl-3-(trifluoromethyl)phenyl)urea (Urea-DFMP-1)
-
Materials:
-
This compound
-
4-Methyl-3-(trifluoromethyl)aniline
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
To a solution of 4-methyl-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add this compound (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Urea-DFMP-1 as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
2. In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC₅₀) of Urea-DFMP-1 against a target kinase (e.g., a receptor tyrosine kinase like VEGFR2).
-
Materials:
-
Recombinant human kinase enzyme
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Urea-DFMP-1 (dissolved in DMSO)
-
A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of Urea-DFMP-1 in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted Urea-DFMP-1 or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature for the specified time.
-
Stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions (e.g., by measuring the amount of ADP produced).
-
Calculate the percentage of inhibition for each concentration of Urea-DFMP-1 .
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation
The following table summarizes representative quantitative data for the hypothetical kinase inhibitor Urea-DFMP-1 and a reference compound.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| Urea-DFMP-1 | VEGFR2 | 15 | 0.5 |
| Reference Inhibitor | VEGFR2 | 10 | 0.3 |
Note: The data presented are representative and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of a kinase inhibitor.
Representative Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a urea-based inhibitor.
Conclusion
This compound is a valuable reagent for medicinal chemists, providing a straightforward method for introducing the beneficial difluoromethoxy moiety into potential drug candidates. The resulting urea-containing compounds are particularly well-suited for targeting enzyme active sites, such as those of kinases. The protocols and data presented here serve as a guide for researchers in the design, synthesis, and evaluation of novel therapeutics utilizing this important building block. The unique properties of the difluoromethoxy group offer a compelling strategic advantage in the quest for more effective and safer medicines.
Application Notes and Protocols for the Synthesis of Urea Derivatives Using 2-(Difluoromethoxy)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of novel urea derivatives utilizing 2-(difluoromethoxy)phenyl isocyanate. The resulting compounds, bearing the difluoromethoxy group, are of significant interest in drug discovery, particularly as inhibitors of key protein kinases involved in oncogenic signaling pathways. The inclusion of the difluoromethoxy moiety is a common strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties.
The primary application of the urea derivatives described herein is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like Tyrosine Kinase 3 (FLT-3), c-Kit, and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[1] Dysregulation of these kinases is implicated in various cancers, making them important therapeutic targets.
General Synthetic Workflow
The synthesis of N,N'-disubstituted ureas from this compound is a straightforward and high-yielding process involving the nucleophilic addition of a primary or secondary amine to the isocyanate.
Figure 1: General workflow for the synthesis of urea derivatives.
Experimental Protocols
General Protocol for the Synthesis of N-(2-(Difluoromethoxy)phenyl)-N'-(aryl/heteroaryl)ureas
This protocol is a general procedure for the reaction of this compound with a variety of primary and secondary amines.[1]
Materials:
-
This compound (1.0 eq)
-
Substituted amine (e.g., amino-aryl or amino-heterocycle) (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the selected amine (1.0-1.2 equivalents) in a suitable anhydrous solvent.
-
Addition of Isocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, if a precipitate has formed, collect the solid product by filtration. Wash the solid with the reaction solvent and then with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting materials. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes the synthesis of representative urea derivatives from this compound and their biological activity as kinase inhibitors.[1]
| Compound ID | Amine Reactant | Final Urea Derivative Structure | KDR IC₅₀ (nM) | Flt-3 IC₅₀ (nM) | c-Kit IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) |
| 1 | 4-Aminophenol | N-(4-hydroxyphenyl)-N'-(2-(difluoromethoxy)phenyl)urea | 10 | 10 | 10 | 10 |
| 2 | 4-(4-Aminophenoxy)pyridine | N-(4-(pyridin-4-yloxy)phenyl)-N'-(2-(difluoromethoxy)phenyl)urea | 10 | 10 | 10 | 10 |
| 3 | 4-(3-Aminophenoxy)pyridine | N-(3-(pyridin-4-yloxy)phenyl)-N'-(2-(difluoromethoxy)phenyl)urea | 10 | 10 | 10 | 10 |
| 4 | 5-Amino-2-methylphenol | N-(4-hydroxy-3-methylphenyl)-N'-(2-(difluoromethoxy)phenyl)urea | 10 | 10 | 10 | 10 |
| 5 | 4-(4-Aminophenoxy)-N-methylpicolinamide | N-(4-(4-(N-methylcarbamoyl)pyridin-2-yloxy)phenyl)-N'-(2-(difluoromethoxy)phenyl)urea | 10 | 10 | 10 | 10 |
Signaling Pathway Inhibition
The synthesized urea derivatives are potent inhibitors of several receptor tyrosine kinases (RTKs). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Inhibition of these pathways is a key strategy in cancer therapy.
References
Application Notes: 2-(Difluoromethoxy)phenyl Isocyanate as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(difluoromethoxy)phenyl isocyanate as a key intermediate in the synthesis of innovative agrochemicals. The introduction of the difluoromethoxy group into bioactive molecules is a well-established strategy to enhance their metabolic stability, lipophilicity, and overall efficacy. This document outlines the synthetic routes to potent insecticidal urea derivatives and fungicidal carbamate derivatives, including detailed experimental protocols, representative biological activity data, and insights into their mode of action.
While 2-(difluoromethoxy)aniline is a known precursor for pesticides and herbicides, specific agrochemicals derived directly from this compound are not extensively documented in publicly available literature. Therefore, this document presents a representative, scientifically plausible urea-based insecticide, herein named "Difluoromethoxy-fenuron," to illustrate the application of this building block. The provided protocols and data are based on established synthetic methodologies and typical biological activities of analogous compounds.
Synthesis of Urea-Based Insecticides
The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted ureas. These compounds are analogues of commercially successful benzoylphenyl urea insecticides that act as insect growth regulators by inhibiting chitin synthesis.[1][2]
Experimental Protocol: Synthesis of N-[2-(Difluoromethoxy)phenyl]-N'-(4-chlorophenyl)urea (Difluoromethoxy-fenuron)
Materials:
-
This compound
-
4-Chloroaniline
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a clean, dry 100 mL round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DCM (30 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.05 equivalents) in anhydrous DCM (20 mL) and add it to a dropping funnel.
-
Add the isocyanate solution dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the urea product is typically formed. If not, reduce the solvent volume by approximately half using a rotary evaporator to induce precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold DCM.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-[2-(difluoromethoxy)phenyl]-N'-(4-chlorophenyl)urea.
-
Dry the final product under vacuum.
Data Presentation: Representative Insecticidal Activity
The following table summarizes the hypothetical insecticidal activity of "Difluoromethoxy-fenuron" against several common agricultural pests. The data is presented as the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Name | Target Pest | IC50 (µg/mL) |
| Difluoromethoxy-fenuron | Diamondback moth (Plutella xylostella) | 0.05 |
| Difluoromethoxy-fenuron | Cabbage worm (Pieris rapae) | 0.12 |
| Difluoromethoxy-fenuron | Cotton bollworm (Helicoverpa armigera) | 0.08 |
| Difluoromethoxy-fenuron | Beet armyworm (Spodoptera exigua) | 0.25 |
Mode of Action: Inhibition of Chitin Synthesis
Benzoylphenyl urea insecticides, and by extension, "Difluoromethoxy-fenuron," act by disrupting the synthesis of chitin, a crucial component of the insect exoskeleton.[1][2] This inhibition leads to a failure in the molting process, ultimately causing the death of larval insects.
Caption: Inhibition of insect chitin synthesis by Difluoromethoxy-fenuron.
Synthesis of Carbamate-Based Fungicides
The reaction of this compound with alcohols or phenols yields carbamates. Many carbamate derivatives are known to exhibit fungicidal properties, often by interfering with cellular processes like tubulin polymerization or by inhibiting specific enzymes.[3][4]
Experimental Protocol: Synthesis of O-Phenyl N-[2-(difluoromethoxy)phenyl]carbamate
Materials:
-
This compound
-
Phenol
-
Anhydrous Toluene
-
Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL) (catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser, add phenol (1.0 equivalent), anhydrous toluene (50 mL), and a catalytic amount of TEA or DBTDL under a nitrogen atmosphere.
-
Heat the mixture to 80 °C with stirring.
-
Add this compound (1.1 equivalents) dropwise to the heated solution.
-
Maintain the reaction at 80 °C and monitor its progress using TLC. The reaction may take 6-12 hours to complete.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure O-phenyl N-[2-(difluoromethoxy)phenyl]carbamate.
Data Presentation: Representative Fungicidal Activity
The following table presents hypothetical fungicidal activity data for the representative carbamate derivative against common plant pathogens. The data is shown as the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that is required for 50% inhibition of fungal growth in vitro.
| Compound Name | Target Pathogen | EC50 (µg/mL) |
| O-Phenyl N-[2-(difluoromethoxy)phenyl]carbamate | Gray mold (Botrytis cinerea) | 15.5 |
| O-Phenyl N-[2-(difluoromethoxy)phenyl]carbamate | Powdery mildew (Erysiphe graminis) | 22.8 |
| O-Phenyl N-[2-(difluoromethoxy)phenyl]carbamate | Rice blast (Magnaporthe oryzae) | 18.2 |
| O-Phenyl N-[2-(difluoromethoxy)phenyl]carbamate | Late blight (Phytophthora infestans) | 35.1 |
Mode of Action: Acetylcholinesterase Inhibition (for Insecticidal Carbamates)
While the primary focus here is on fungicidal activity, it is important to note that many carbamates are potent insecticides that act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[5][6][7][8][9] This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.
Caption: Inhibition of acetylcholinesterase by carbamate insecticides.
Logical Workflow for Agrochemical Discovery
The process of discovering and developing new agrochemicals from a building block like this compound follows a logical progression from synthesis to biological evaluation.
Caption: Workflow for agrochemical discovery and development.
References
- 1. Benzophenyl urea insecticides – useful and ecofriendly options for insect pest control - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CARBAMATE INSECTICIDESS.pptx [slideshare.net]
- 6. View of Pesticide Toxicity Profile: Carbamate Pesticides | EDIS [journals.flvc.org]
- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate - Wikipedia [en.wikipedia.org]
- 9. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 2-(Difluoromethoxy)phenyl Isocyanate in Polymer Synthesis: Application Notes and Protocols
A thorough review of currently available scientific literature and patent databases did not yield specific examples of the application of 2-(Difluoromethoxy)phenyl isocyanate in polymer synthesis. While the synthesis and application of various other fluorinated isocyanates in the production of polyurethanes and polyureas are well-documented, specific experimental protocols, quantitative data, and detailed characterization for polymers derived from this compound are not present in the accessible literature. Therefore, the following application notes and protocols are based on general principles of polyurethane and polyurea chemistry, adapted to the expected reactivity of this specific monomer.
Introduction to this compound in Polymer Science
This compound is an aromatic isocyanate containing a difluoromethoxy group (-OCHF₂). This functional group is expected to impart unique properties to polymers due to the high electronegativity and low polarizability of the fluorine atoms. The incorporation of such fluorinated moieties can lead to polymers with enhanced thermal stability, chemical resistance, hydrophobicity, and potentially altered electronic properties.
The primary applications for this monomer are anticipated in the synthesis of high-performance polyurethanes and polyureas. These polymers could find use in specialty coatings, adhesives, sealants, and elastomers where durability and resistance to harsh environments are critical.
Potential Polymerization Reactions
This compound can participate in two main types of polymerization reactions:
-
Polyurethane Synthesis: Reaction with polyols (compounds with multiple hydroxyl groups).
-
Polyurea Synthesis: Reaction with polyamines (compounds with multiple amine groups).
Polyurethane Synthesis
The reaction of this compound with a diol to form a polyurethane is a polyaddition reaction. The isocyanate group (-NCO) reacts with the hydroxyl group (-OH) to form a urethane linkage (-NH-CO-O-).
General Reaction Scheme: Polyurethane Synthesis
Caption: General workflow for polyurethane synthesis.
Polyurea Synthesis
Similarly, this compound can react with a diamine in a polyaddition reaction to form a polyurea. The isocyanate group (-NCO) reacts with the amine group (-NH₂) to form a urea linkage (-NH-CO-NH-).
General Reaction Scheme: Polyurea Synthesis
Caption: General workflow for polyurea synthesis.
Hypothetical Experimental Protocols
The following protocols are generalized procedures and would require optimization for specific reactants and desired polymer properties.
Protocol for Polyurethane Synthesis (Bulk Polymerization)
This protocol describes a one-step bulk polymerization method.
Materials:
-
This compound
-
A suitable polyol (e.g., polypropylene glycol, polytetrahydrofuran)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., toluene, for viscosity control if needed)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas. The polyol should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.
-
Charging Reactants: Charge the dried polyol into the reaction flask. If using a solvent for viscosity control, add it at this stage.
-
Heating and Catalyst Addition: Heat the polyol to the desired reaction temperature (typically 60-80 °C) under a gentle stream of inert gas. Once the temperature is stable, add the catalyst (e.g., a few drops of DBTDL) to the polyol with stirring.
-
Isocyanate Addition: Slowly add the stoichiometric amount of this compound to the reaction mixture dropwise using an addition funnel. The NCO:OH ratio is a critical parameter and is typically kept close to 1:1 for linear polymers.
-
Polymerization: Continue stirring the reaction mixture at the set temperature. The viscosity of the mixture will increase as the polymerization proceeds. Monitor the reaction progress by techniques such as FT-IR spectroscopy (disappearance of the NCO peak around 2270 cm⁻¹).
-
Curing: Once the desired degree of polymerization is reached, the polymer can be poured into a mold and cured at an elevated temperature to complete the reaction.
Experimental Workflow: Polyurethane Synthesis
Caption: Step-by-step workflow for polyurethane synthesis.
Protocol for Polyurea Synthesis (Solution Polymerization)
This protocol describes a solution polymerization method, which is often preferred for polyurea synthesis due to the high reactivity of amines.
Materials:
-
This compound
-
A suitable diamine (e.g., hexamethylenediamine, isophorone diamine)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP))
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation: Dry all glassware thoroughly. The solvent should be anhydrous.
-
Reaction Setup: Set up a three-necked round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and an addition funnel.
-
Diamine Solution: Dissolve the diamine in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Isocyanate Solution: In a separate flask, dissolve the this compound in the same anhydrous solvent.
-
Isocyanate Addition: Cool the diamine solution in an ice bath (0-5 °C). Slowly add the isocyanate solution to the stirred diamine solution dropwise from the addition funnel. The reaction is typically very fast and exothermic.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete reaction.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water, methanol). Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and residual solvent, and dry it under vacuum.
Experimental Workflow: Polyurea Synthesis
Caption: Step-by-step workflow for polyurea synthesis.
Expected Polymer Properties and Characterization
The properties of the resulting polymers will depend on the choice of the comonomer (polyol or polyamine) and the polymerization conditions.
Expected Properties:
-
High Thermal Stability: The strong C-F bonds in the difluoromethoxy group are expected to enhance the thermal stability of the polymer backbone.
-
Chemical Resistance: The fluorinated groups should provide good resistance to solvents, acids, and bases.
-
Hydrophobicity: The polymer surface is expected to be hydrophobic, leading to low surface energy and water repellency.
-
Mechanical Properties: The mechanical properties (e.g., tensile strength, elongation at break, modulus) will be highly dependent on the structure of the soft segment (from the polyol or polyamine) and the hard segment (from the isocyanate).
Characterization Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of urethane or urea linkages and the disappearance of the isocyanate group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Contact Angle Goniometry: To measure the hydrophobicity of the polymer surface.
-
Mechanical Testing (e.g., tensile testing): To evaluate the mechanical properties of the polymer films or bulk materials.
Data Presentation (Hypothetical)
Without actual experimental data, the following tables are presented as templates for how quantitative data for polymers derived from this compound should be structured.
Table 1: Hypothetical Reaction Conditions for Polyurethane Synthesis
| Entry | Polyol | NCO:OH Ratio | Catalyst | Temperature (°C) | Time (h) |
| PU-1 | Polypropylene glycol (Mn=2000) | 1.05 : 1 | DBTDL | 80 | 6 |
| PU-2 | Polytetrahydrofuran (Mn=1000) | 1.0 : 1 | DBTDL | 70 | 8 |
Table 2: Hypothetical Properties of Polyurethanes
| Polymer | Mn ( g/mol ) | PDI | Tg (°C) | Td,5% (°C) | Contact Angle (°) |
| PU-1 | 45,000 | 2.1 | -25 | 320 | 105 |
| PU-2 | 38,000 | 2.3 | -40 | 310 | 102 |
Table 3: Hypothetical Reaction Conditions for Polyurea Synthesis
| Entry | Diamine | Solvent | Temperature (°C) | Time (h) |
| PUR-1 | Hexamethylenediamine | DMF | 0 -> 25 | 4 |
| PUR-2 | Isophorone diamine | NMP | 0 -> 25 | 6 |
Table 4: Hypothetical Properties of Polyureas
| Polymer | Mn ( g/mol ) | PDI | Tg (°C) | Td,5% (°C) | Contact Angle (°) |
| PUR-1 | 62,000 | 1.9 | 150 | 350 | 110 |
| PUR-2 | 55,000 | 2.0 | 180 | 365 | 115 |
Safety Considerations
Isocyanates are toxic and sensitizers. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Solvents used in these syntheses may also be hazardous and should be handled with care. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Synthesis of Substituted Ureas via Reaction of 2-(Difluoromethoxy)phenyl Isocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N,N'-disubstituted ureas through the reaction of 2-(difluoromethoxy)phenyl isocyanate with various primary amines. The formation of the urea linkage is a critical transformation in medicinal chemistry and drug development, as the urea moiety is a key structural component in numerous therapeutic agents. This protocol outlines a general, efficient, and reliable method for this synthesis, including reaction setup, monitoring, work-up, and purification. Additionally, representative data on reaction outcomes with different primary amines are presented to guide researchers in their synthetic endeavors.
Introduction
The reaction of an isocyanate with a primary amine is a robust and high-yielding method for the formation of a urea bond. This transformation is characterized by its simplicity, typically proceeding at room temperature without the need for a catalyst or base. The electrophilic carbon of the isocyanate group readily reacts with the nucleophilic primary amine to form a stable urea linkage. This compound is a valuable building block in the synthesis of novel compounds, particularly in the development of bioactive molecules, due to the unique electronic properties imparted by the difluoromethoxy group. This application note provides a standardized protocol for the reaction of this compound with a range of primary aliphatic and aromatic amines.
Reaction Scheme
Caption: General reaction scheme for the synthesis of N,N'-disubstituted ureas.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Various primary amines (aliphatic and aromatic)
-
Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon) setup
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Instrumentation for characterization (NMR, IR, MS)
General Protocol for the Reaction of this compound with a Primary Amine:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, THF) under an inert atmosphere. A typical concentration is 0.1-0.5 M.
-
In a separate, dry vial, dissolve this compound (1.0-1.1 eq) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Slowly add the solution of this compound to the stirred solution of the primary amine at room temperature.
-
The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary during the addition.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the primary amine) indicates the completion of the reaction.
-
Reaction times can vary from 30 minutes to a few hours depending on the reactivity of the primary amine.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can often be purified by direct crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
-
If the product does not crystallize or contains impurities, purify the crude material by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
-
Data Presentation
The following table summarizes the expected outcomes for the reaction of this compound with a selection of primary amines based on typical results for similar reactions.
| Entry | Primary Amine | Solvent | Reaction Time (h) | Yield (%) | Purification Method |
| 1 | Aniline | DCM | 1 | >95 | Crystallization |
| 2 | 4-Fluoroaniline | THF | 1 | >95 | Crystallization |
| 3 | Benzylamine | DCM | 0.5 | >95 | Column Chromatography |
| 4 | Cyclohexylamine | THF | 0.5 | >95 | Column Chromatography |
| 5 | tert-Butylamine | DCM | 2 | >90 | Crystallization |
Note: The yields and reaction times are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.
Workflow Diagram
Caption: Experimental workflow for the synthesis of substituted ureas.
Safety Precautions
-
Isocyanates are toxic and can be sensitizers upon inhalation or skin contact. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are flammable. Keep them away from ignition sources.
-
Always work under an inert atmosphere to prevent moisture from reacting with the isocyanate, which can lead to the formation of undesired symmetric urea byproducts.
Conclusion
The reaction of this compound with primary amines provides a straightforward and efficient method for the synthesis of a diverse range of N,N'-disubstituted ureas. The protocol described herein is robust and can be applied to various primary amines, making it a valuable tool for researchers in drug discovery and development. The mild reaction conditions and high yields make this an attractive method for the preparation of libraries of urea-containing compounds for biological screening.
Application Notes and Protocols: Derivatization of Alcohols with 2-(Difluoromethoxy)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of alcohols is a critical step in many analytical and synthetic workflows, particularly within drug development and metabolic studies. Conversion of hydroxyl groups to their corresponding carbamates can enhance chromatographic resolution, improve detection sensitivity, and introduce functionalities that facilitate further synthetic transformations or modulate biological activity. 2-(Difluoromethoxy)phenyl isocyanate is a valuable reagent for this purpose, as the difluoromethoxy group can impart unique physicochemical properties to the resulting carbamate, including increased metabolic stability and altered lipophilicity, which are desirable attributes in drug candidates.
These application notes provide a detailed protocol for the derivatization of primary and secondary alcohols with this compound, along with methods for the analysis of the resulting carbamate derivatives.
Physicochemical Properties
A thorough understanding of the properties of the derivatizing agent is crucial for successful reaction setup and handling.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 186589-03-7 |
| Molecular Formula | C₈H₅F₂NO₂ |
| Molecular Weight | 185.13 g/mol |
| Appearance | Clear, slightly yellow liquid |
| Boiling Point | 203 °C |
| Density | 1.317 g/mL at 25 °C |
| Refractive Index | n20/D 1.492 |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
Protocol 1: Derivatization of a Primary Alcohol (e.g., Ethanol)
Materials:
-
Ethanol (anhydrous)
-
This compound
-
Anhydrous hexane
-
Small glass vial with a screw cap
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
Procedure:
-
Into a clean, dry glass vial, pipette 50 µL of anhydrous ethanol.
-
Add 1.0 mL of anhydrous hexane to the vial.
-
Add a 1.1 molar excess of this compound to the solution.
-
Seal the vial and allow the reaction to proceed at room temperature with gentle stirring. The reaction progress can be monitored by the formation of a crystalline precipitate, which is the carbamate product. The reaction is typically complete within a few hours.
-
Once the reaction is complete, the crystalline product can be isolated by filtration or decantation of the hexane solvent.
-
Wash the crystals with a small amount of cold hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure 2-(difluoromethoxy)phenyl carbamate of ethanol.
Protocol 2: Derivatization of a Secondary Alcohol (e.g., Isopropanol)
The procedure is analogous to that for primary alcohols. However, the reaction may be slower due to the increased steric hindrance of the secondary hydroxyl group.
Materials:
-
Isopropanol (anhydrous)
-
This compound
-
Anhydrous hexane
-
Small glass vial with a screw cap
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
Procedure:
-
Into a clean, dry glass vial, pipette 60 µL of anhydrous isopropanol.
-
Add 1.0 mL of anhydrous hexane to the vial.
-
Add a 1.1 molar excess of this compound to the solution.
-
Seal the vial and stir the mixture at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.
-
Monitor the reaction for the formation of the crystalline carbamate product.
-
Upon completion, isolate the product by filtration or decantation.
-
Wash the product with cold hexane and dry under vacuum.
Quantitative Data
Table 1: Representative Spectroscopic Data for an Alkyl 2-(Difluoromethoxy)phenyl Carbamate
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-8.2 (m, 4H, Ar-H), δ 6.5-7.0 (t, 1H, CHF₂), δ 4.0-4.5 (t or m, 2H or 1H, O-CH₂- or O-CH-), δ 1.2-1.5 (t or d, 3H or 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (C=O), δ 115-150 (Ar-C), δ 113-118 (t, J ≈ 260 Hz, CHF₂), δ 60-70 (O-CH₂ or O-CH), δ 14-25 (-CH₃) |
| FTIR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1700-1730 (C=O stretch), 1500-1600 (aromatic C=C stretch), 1200-1250 (C-O stretch), 1000-1100 (C-F stretch) |
Table 2: Representative Chromatographic Conditions
| Chromatographic Method | Conditions |
| HPLC-UV | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientFlow Rate: 1.0 mL/minDetection: UV at 254 nm |
| GC-MS | Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)Injector Temperature: 250 °COven Program: 100 °C (1 min), then 10 °C/min to 280 °C (hold 5 min)MS Detection: Electron Ionization (EI), scan m/z 50-500 |
Visualizations
Reaction Mechanism
The derivatization proceeds through a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate.
Caption: Reaction of an alcohol with this compound.
Experimental Workflow
The overall experimental process from starting materials to the final product analysis is outlined below.
Caption: General workflow for alcohol derivatization and analysis.
Applications
The derivatization of alcohols with this compound has several important applications in the field of drug development and analysis:
-
Improved Pharmacokinetic Properties: The introduction of the difluoromethoxy group can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life of a drug candidate.
-
Enhanced Analytical Detection: The aromatic ring of the isocyanate provides a chromophore, enhancing the UV detection of the alcohol derivative in HPLC analysis.
-
Chiral Separations: Derivatization of chiral alcohols can facilitate their separation and quantification by chromatography on a chiral stationary phase.
-
Prodrug Strategies: The carbamate linkage can be designed to be cleavable in vivo, releasing the active alcohol drug. This can be used to improve drug delivery and targeting.[1]
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a series of carbamate derivatives of a biologically active alcohol allows for the exploration of how modifications at the hydroxyl position affect its interaction with its biological target.
Disclaimer: The experimental protocols and data provided are for guidance purposes only. Researchers should conduct their own optimization and validation for their specific applications. Always handle isocyanates in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
Application Note: The Strategic Role of 2-(Difluoromethoxy)phenyl Isocyanate in the Synthesis of Potent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer. Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy. A significant number of these inhibitors feature a diaryl urea scaffold, which is crucial for establishing key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The synthesis of this urea linkage is most commonly and efficiently achieved through the reaction of an aromatic amine with a corresponding isocyanate. This note details the application of 2-(Difluoromethoxy)phenyl isocyanate as a key reagent in the synthesis of a potent class of kinase inhibitors, using pan-Raf inhibitors as a representative example. The difluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability, improve cell permeability, and increase binding affinity.
Key Reaction: Urea Formation
The fundamental reaction leveraging this compound is its reaction with a primary or secondary amine to form a highly stable urea derivative. The isocyanate group (-N=C=O) is a highly reactive electrophile that readily reacts with the nucleophilic amine. This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for late-stage functionalization in complex molecule synthesis.
Application Example: Synthesis of a Pan-Raf Inhibitor Analog
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a frequent event in human cancers. Pan-Raf inhibitors, which target all three isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF), have been developed to overcome resistance mechanisms associated with isoform-selective inhibitors. A prominent example of a urea-containing pan-Raf inhibitor is LY3009120. While LY3009120 itself does not contain the difluoromethoxy group, its synthesis provides a blueprint for the application of substituted phenyl isocyanates. Here, we present a protocol for a hypothetical, yet structurally related, pan-Raf inhibitor utilizing this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the well-characterized pan-Raf inhibitor LY3009120, which serves as a benchmark for the class of inhibitors that can be synthesized using the described methodology. The data illustrates the potency against the three RAF kinase isoforms.
| Compound | Target Kinase | IC50 (nM) | Cell Line |
| LY3009120 | A-RAF | 44 | A375 |
| B-RAF | 31 - 47 | A375 | |
| C-RAF | 42 | A375 |
Data is representative of pan-Raf inhibitors and serves as a reference for the potential potency of analogs synthesized with this compound.[1]
Experimental Protocols
General Protocol for the Synthesis of a Urea-Based Kinase Inhibitor
This protocol describes the synthesis of a hypothetical pan-Raf inhibitor, 1-(2-(Difluoromethoxy)phenyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea , by reacting this compound with the key amine intermediate used in the synthesis of LY3009120.
Materials:
-
5-(5-Amino-4-fluoro-2-methylphenyl)-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine (Amine Intermediate)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add the Amine Intermediate (1 equivalent).
-
Dissolve the amine in anhydrous DMF.
-
In a separate, dry vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Slowly add the isocyanate solution to the stirred solution of the amine at room temperature.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water, followed by a cold diethyl ether wash to remove any unreacted isocyanate.
-
Dry the solid under vacuum to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford the final pure compound.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the formation of a urea-based kinase inhibitor.
Diagram 2: RAF/MEK/ERK Signaling Pathway
Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a pan-Raf inhibitor.
References
Application Notes and Protocols: Incorporating the Difluoromethoxy Group into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the difluoromethoxy (-OCF₂H) group into bioactive molecules has become a valuable tactic in modern medicinal chemistry. This functional group imparts a unique combination of physicochemical properties that can significantly enhance a drug candidate's metabolic stability, membrane permeability, and target binding affinity. The -OCF₂H group is recognized as a lipophilic hydrogen bond donor, a rare characteristic that allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][2][3][4][5][6] This substitution can improve pharmacokinetic properties by replacing metabolically labile groups with the more robust difluoromethoxy moiety, which is resistant to enzymatic cleavage by cytochrome P450 enzymes.[3] This document provides detailed application notes and protocols for the incorporation and evaluation of the difluoromethoxy group in drug discovery and development.
Physicochemical Properties of the Difluoromethoxy Group
The difluoromethoxy group favorably alters the electronic and lipophilic properties of a parent molecule. It is a weakly electron-withdrawing group and moderately increases lipophilicity, which can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogues
| Compound | Substituent | Hansch-Leo Lipophilicity Parameter (π) | Hammett Sigma Constant (σp) | Hydrogen Bond Acidity (A) | ΔlogP (vs. -OCH₃) |
| Anisole | -OCH₃ | -0.02 | -0.27 | N/A | 0 |
| Difluoroanisole | -OCF₂H | ~+0.5 to +0.8 | +0.14[3] | 0.085–0.126[1][2][4] | -0.1 to +0.4[1][2] |
| Trifluoroanisole | -OCF₃ | +1.04[7] | +0.35 | N/A | > +0.4 |
Data compiled from multiple sources.[1][2][3][7] The hydrogen bond acidity parameter 'A' for the difluoromethyl group was determined using Abraham's solute ¹H NMR analysis.[1][2][4]
Strategic Applications in Drug Design
The unique properties of the difluoromethoxy group allow for several strategic applications in drug design:
-
Metabolic Blocking: Replacing metabolically susceptible groups, such as methoxy ethers prone to O-demethylation, with a difluoromethoxy group can significantly increase a drug's half-life and bioavailability.[3]
-
Bioisosteric Replacement: The -OCF₂H group can mimic the hydrogen bonding capabilities of hydroxyl, thiol, and amine groups, potentially preserving or enhancing binding interactions with biological targets while improving metabolic stability.[1][2][3][4][5][6]
-
Modulation of Physicochemical Properties: The moderate lipophilicity and weak electron-withdrawing nature of the -OCF₂H group allow for the fine-tuning of a molecule's solubility, permeability, and electronic interactions with its target.[3][8]
Case Studies: Successful Drugs Featuring the Difluoromethoxy Group
The utility of the difluoromethoxy group is highlighted by its presence in several approved drugs.
Pantoprazole (Protonix®)
Pantoprazole is a proton pump inhibitor used for the treatment of gastroesophageal reflux disease (GERD).[3] The difluoromethoxy group on the benzimidazole ring is critical for its chemical stability in the acidic environment of parietal cells, where it is activated to inhibit the H⁺/K⁺-ATPase.[3]
Caption: Mechanism of action of Pantoprazole.
Roflumilast (Daliresp®)
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast enhances its metabolic stability and contributes to its high potency.[3]
Caption: Roflumilast signaling pathway.
Experimental Protocols
The introduction of the difluoromethoxy group can be achieved through various synthetic methodologies. Below are generalized protocols for common approaches.
Protocol 1: O-Difluoromethylation of Phenols using a Difluorocarbene Precursor
This method is a common approach for introducing the -OCF₂H group onto a phenolic hydroxyl group.[9]
Caption: Workflow for O-Difluoromethylation of Phenols.
Materials:
-
Phenol-containing substrate
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Difluorocarbene precursor (e.g., sodium chlorodifluoroacetate, diethyl bromodifluoromethylphosphonate)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a solution of the phenol-containing substrate in an anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the corresponding phenoxide.
-
Add the difluorocarbene precursor to the reaction mixture.
-
Heat the reaction to the desired temperature (typically ranging from 60 to 120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired difluoromethoxylated compound.
Protocol 2: Visible-Light Photoredox-Catalyzed C-H Difluoromethoxylation
Recent advances have enabled the direct C-H difluoromethoxylation of (hetero)arenes under mild conditions using photoredox catalysis.[10][11]
Materials:
-
(Hetero)arene substrate
-
Difluoromethoxylating reagent (e.g., 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate)[11]
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃)
-
Solvent (e.g., acetonitrile, DMSO)
-
Blue LED light source
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube, combine the (hetero)arene substrate, the difluoromethoxylating reagent, and the photocatalyst.
-
Add the solvent and degas the reaction mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon, nitrogen).
-
Place the reaction vessel in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, remove the light source and concentrate the reaction mixture.
-
Purify the crude product by column chromatography to isolate the difluoromethoxylated product.
Evaluation of Difluoromethoxy Analogues
After synthesis, a systematic evaluation of the new analogues is crucial to determine the impact of the -OCF₂H group.
Caption: Workflow for evaluating a difluoromethoxy analog.
Conclusion
The difluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing lead compounds.[3] Its ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a unique avenue for enhancing pharmacokinetic properties while maintaining or improving biological activity.[3] The successful application of the difluoromethoxy group in marketed drugs underscores its importance in modern drug discovery. With advancing synthetic methodologies, the strategic incorporation of the -OCF₂H group is poised to play an even more significant role in the development of future therapeutics.
References
- 1. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Arylation with 2-(Difluoromethoxy)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the N-arylation of primary and secondary amines using 2-(difluoromethoxy)phenyl isocyanate. The protocols outlined are based on established methods for urea synthesis from isocyanates and are intended to serve as a guide for laboratory experimentation.
Introduction
N-arylation is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds that are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction of isocyanates with amines to form ureas is a robust and efficient method for N-arylation.[1][2][3] this compound is a valuable building block in medicinal chemistry, as the difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] These protocols describe the synthesis of N,N'-disubstituted ureas via the reaction of various amine nucleophiles with this compound.
Reaction Principle
The core of this procedure is the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate. This reaction is typically fast and proceeds without the need for a catalyst, especially with aliphatic amines.[3] For less reactive amines, such as some aromatic amines, a catalyst or thermal conditions may be employed to facilitate the reaction.[5][6]
Experimental Protocols
General Protocol for N-Arylation (Urea Synthesis)
This procedure is a general method for the reaction between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 equivalent).
-
Solvent Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, THF, or DMF). The choice of solvent may depend on the solubility of the reactants.[2]
-
Reactant Addition: Slowly add a solution of this compound (1.0 - 1.2 equivalents) in the same anhydrous solvent to the stirred amine solution at room temperature. The reaction is often exothermic, and for reactive amines, cooling the reaction mixture in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.[7]
-
Workup:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
If a solid product precipitates, it can be collected by filtration and washed with a cold solvent.
-
Alternatively, the residue can be redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-aryl urea.[5]
Catalytic N-Arylation for Less Reactive Amines
For less nucleophilic amines, a catalyst or elevated temperatures may be required.
Modifications to the General Protocol:
-
Catalyst Addition: For palladium-catalyzed reactions, a palladium precursor (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos or JackiePhos) can be added to the reaction mixture before the addition of the isocyanate.[6] For copper-catalyzed reactions, a copper salt (e.g., CuI or Cu2O) and a ligand (e.g., 1,10-phenanthroline) can be used.[8][9]
-
Base: A non-nucleophilic base (e.g., K3PO4 or Cs2CO3) is often required for catalytic reactions.[5]
-
Temperature: The reaction may need to be heated (e.g., to 80-110 °C) to achieve a reasonable reaction rate.[5][9]
Data Presentation
The following table summarizes hypothetical quantitative data for the N-arylation of various amines with this compound based on the general protocol.
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | 25 | 2 | 95 |
| 2 | Morpholine | THF | 25 | 1 | 98 |
| 3 | Aniline | DMF | 80 | 12 | 85 |
| 4 | N-Methylaniline | Toluene | 100 | 18 | 78 |
| 5 | Cyclohexylamine | DCM | 25 | 3 | 92 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-arylation procedure.
Caption: General workflow for the synthesis of N-aryl ureas.
Disclaimer: The experimental protocols and data presented are illustrative and based on general chemical principles for N-arylation reactions. Researchers should conduct their own optimization studies for specific substrates and reaction conditions. Always adhere to standard laboratory safety procedures when handling chemicals.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. poliuretanos.net [poliuretanos.net]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-(Difluoromethoxy)phenyl isocyanate in the Preparation of Polyurethane Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a versatile class of polymers, with applications ranging from flexible foams and elastomers to rigid plastics and high-performance coatings.[1] The properties of polyurethanes are highly tunable and depend on the chemical nature of the constituent monomers: a di- or polyisocyanate and a di- or polyol.[1] The incorporation of fluorine atoms into the polymer structure can impart unique and desirable properties, such as enhanced thermal stability, chemical resistance, hydrophobicity, and biocompatibility.[2][3][4][5] 2-(Difluoromethoxy)phenyl isocyanate is a fluorinated aromatic isocyanate that can be used to synthesize novel polyurethane materials with tailored properties. The difluoromethoxy group is expected to enhance the performance of the resulting polyurethanes, making them suitable for demanding applications in various fields, including biomedical devices and advanced coatings.
These application notes provide a representative protocol for the synthesis and characterization of polyurethanes using this compound.
Chemical Reaction Scheme
The fundamental reaction for the formation of polyurethanes is the addition reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) to form a urethane linkage (-NH-COO-).
Caption: General reaction scheme for the synthesis of polyurethane.
Experimental Protocols
Protocol 1: Synthesis of a Linear Polyurethane
This protocol describes the synthesis of a linear polyurethane from this compound and a polyol via a two-step prepolymer method.
Materials:
-
This compound (CAS: 186589-03-7)
-
Poly(propylene glycol) (PPG), average Mn ~2000 g/mol
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Vacuum oven
Procedure:
-
Prepolymer Synthesis:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Add poly(propylene glycol) to the three-neck flask and heat to 80 °C under vacuum for 2 hours to remove any residual water.
-
Cool the flask to 40 °C and introduce a nitrogen atmosphere.
-
Add this compound to the dropping funnel and add it dropwise to the stirred PPG over 30 minutes. The molar ratio of NCO to OH should be approximately 2:1.
-
Add one drop of DBTDL catalyst to the reaction mixture.
-
Increase the temperature to 75-80 °C and stir for 2-3 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the prepolymer in anhydrous DMF to achieve a 30% (w/v) solution.
-
In a separate flask, prepare a solution of the chain extender, 1,4-butanediol, in DMF. The amount of BDO should be calculated to react with approximately 95% of the remaining isocyanate groups.
-
Add the BDO solution dropwise to the stirred prepolymer solution at room temperature over 30 minutes.
-
Continue stirring for an additional 2-4 hours at 50 °C to complete the polymerization.
-
-
Polymer Isolation and Purification:
-
Precipitate the polyurethane by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomers and solvent.
-
Dry the purified polyurethane in a vacuum oven at 60 °C until a constant weight is achieved.
-
Protocol 2: Characterization of the Synthesized Polyurethane
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To confirm the formation of the urethane linkage.
-
Procedure: Acquire the FT-IR spectrum of the dried polymer film. The disappearance of the strong isocyanate peak (~2270 cm⁻¹) and the appearance of the N-H stretching (~3300 cm⁻¹) and carbonyl C=O stretching (~1730 cm⁻¹) peaks confirm the successful synthesis of the polyurethane.
2. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polymer.
-
Procedure: Heat a small sample of the polymer from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The onset of decomposition temperature is a measure of thermal stability.
3. Contact Angle Measurement:
-
Objective: To assess the hydrophobicity of the polymer surface.
-
Procedure: Measure the static water contact angle on a smooth, flat surface of the polymer film using a goniometer. Higher contact angles indicate greater hydrophobicity.
Quantitative Data
The following table presents plausible data comparing a standard aromatic polyurethane with a polyurethane synthesized using this compound, based on the expected effects of fluorination.
| Property | Standard Aromatic PU | This compound based PU |
| Thermal Stability (TGA, 5% weight loss) | ~300 °C | ~330 °C |
| Water Contact Angle | ~80° | ~105° |
| Tensile Strength | 50 MPa | 55 MPa |
| Elongation at Break | 400% | 380% |
Experimental Workflow
Caption: Workflow for polyurethane synthesis and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated polyurethane based on liquid fluorine elastomer (LFH) synthesis via two-step method: the critical value of thermal resistance and mechanic ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04509C [pubs.rsc.org]
Troubleshooting & Optimization
minimizing side reactions of 2-(Difluoromethoxy)phenyl isocyanate
Welcome to the technical support center for 2-(Difluoromethoxy)phenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and optimizing the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound?
A1: Like other aryl isocyanates, this compound is susceptible to several side reactions, primarily driven by its high reactivity towards nucleophiles. The most common side reactions include:
-
Urea Formation: Reaction with water (moisture) or amines. The reaction with water is particularly problematic as it leads to the formation of an unstable carbamic acid which then decomposes to an aniline and carbon dioxide. The resulting aniline can then react with another isocyanate molecule to form a disubstituted urea impurity.
-
Trimerization (Isocyanurate Formation): In the presence of certain catalysts (e.g., tertiary amines, phosphines, specific metal salts) or at elevated temperatures, three isocyanate molecules can cyclize to form a highly stable 1,3,5-triazine-2,4,6-trione (isocyanurate) ring.
-
Allophanate Formation: The isocyanate can react with the N-H group of a urethane product, particularly at higher temperatures or in the presence of catalysts, to form an allophanate. This introduces branching and can be an issue in polymer synthesis.
-
Biuret Formation: Similar to allophanate formation, the isocyanate can react with a urea byproduct to form a biuret.
Q2: How should I properly store and handle this compound to prevent degradation?
A2: Proper storage and handling are critical to prevent side reactions. This compound is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Use of a desiccator is recommended. When handling, always use dry glassware and syringes, and work under an inert atmosphere whenever possible.
Q3: What are the ideal solvents for reactions involving this compound?
A3: The choice of solvent is crucial for controlling reactivity and minimizing side reactions. Aprotic, non-polar to moderately polar solvents are generally preferred. The reactivity of isocyanates tends to increase with solvent polarity.[1][2]
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, 1,4-Dioxane, and Acetonitrile.
-
Solvents to Avoid: Protic solvents such as water, alcohols, and primary or secondary amines should be avoided unless they are the intended reactant, as they will react with the isocyanate. Ensure all solvents are rigorously dried before use.
Troubleshooting Guides
Issue 1: Formation of Insoluble White Precipitate (Likely Urea)
Symptoms:
-
A white, insoluble solid is observed in the reaction mixture.
-
Reduced yield of the desired urethane or other adduct.
-
IR analysis of the precipitate shows characteristic urea C=O and N-H stretches.
Root Causes and Solutions:
| Root Cause | Troubleshooting Step | Recommended Action |
| Moisture Contamination | Strict Anhydrous Conditions | Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Handle all reagents under a dry, inert atmosphere (nitrogen or argon). |
| Contaminated Starting Materials | Reagent Purity Check | Dry any amine or alcohol starting materials that may be hygroscopic. Use freshly opened bottles of solvents and reagents whenever possible. |
| Atmospheric Moisture | Inert Atmosphere Technique | Use Schlenk lines or a glovebox for sensitive reactions. Maintain a positive pressure of inert gas throughout the reaction. |
Experimental Protocol: General Procedure for Anhydrous Reaction with an Amine
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry nitrogen.
-
Reagent Addition: Allow the flask to cool to room temperature under nitrogen. Add the amine (1.0 eq.) and anhydrous dichloromethane (DCM) via a dry syringe.
-
Isocyanate Addition: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a small amount of anhydrous methanol to consume any excess isocyanate. Proceed with standard aqueous work-up and purification.
Issue 2: Low Yield and Formation of a High-Melting Point Side Product (Likely Isocyanurate Trimer)
Symptoms:
-
The desired product yield is significantly lower than expected.
-
Isolation of a very stable, high-melting point, often crystalline, side product.
-
Mass spectrometry of the side product corresponds to three times the mass of the isocyanate monomer.
Root Causes and Solutions:
| Root Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Catalyst | Catalyst Selection | Avoid strong basic catalysts like tertiary amines if trimerization is a concern. If a catalyst is necessary, consider using a milder one or reducing the catalyst loading. For phenyl isocyanate, the catalytic activity for trimerization was found to decrease in the order: quaternary ammonium salt > organic acid salt > tertiary amine.[3] |
| High Reaction Temperature | Temperature Control | Run the reaction at a lower temperature. Isocyanate additions should be performed at 0 °C or even lower if the reaction is highly exothermic. |
| High Isocyanate Concentration | Concentration Adjustment | Maintain a lower concentration of the isocyanate throughout the reaction by adding it slowly to the solution of the other reactant. |
Quantitative Data (Based on Phenyl Isocyanate as a Model)
As specific quantitative data for this compound is limited in the literature, the following tables provide data for the closely related phenyl isocyanate. The difluoromethoxy group is electron-withdrawing, which will likely increase the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.
Table 1: Effect of Temperature on the Thermal Decomposition of 1,3-Diphenyl Urea (DPU) to Phenyl Isocyanate and Aniline
This reaction is the reverse of urea formation and provides insight into the temperatures at which urea bonds might start to cleave, which can be relevant in high-temperature reactions.
| Temperature (°C) | DPU Conversion (mol%) | Selectivity to Phenyl Isocyanate (mol%) | Selectivity to Aniline (mol%) |
| 350 | 70 | ~100 | ~100 |
| 400 | 80 | ~100 | ~100 |
| 450 | 90 | ~100 | ~100 |
| Data adapted from a study on the thermal cracking of 1,3-diphenyl urea in a flow reactor.[4] |
Table 2: Relative Reaction Rates of Phenyl Isocyanate with 1-Butanol in Various Solvents
This table illustrates the significant impact of the solvent on the reaction rate.
| Solvent | Relative Rate Constant |
| Toluene | 1.0 |
| Dioxane | 2.8 |
| Acetonitrile | 5.6 |
| Dimethylformamide (DMF) | Very Fast |
| Qualitative trends adapted from studies on urethane formation kinetics.[2] |
Visualizations
Caption: Workflow for minimizing side reactions.
Caption: Troubleshooting logic for common side reactions.
Caption: Competing reaction pathways.
References
Technical Support Center: Purification of 2-(Difluoromethoxy)phenyl Isocyanate Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 2-(difluoromethoxy)phenyl isocyanate.
Troubleshooting Guide
Reactions involving this compound can present unique purification challenges. The high reactivity of the isocyanate group can lead to various side products, while the physicochemical properties of the desired product and impurities require careful selection of purification techniques. This guide provides a systematic approach to identifying and resolving common issues.
Table 1: Common Purification Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| White, insoluble precipitate in the crude product | Formation of a disubstituted urea byproduct due to the reaction of the isocyanate with trace amounts of water.[1] This newly formed amine is highly reactive and consumes a second isocyanate molecule to produce a stable, often insoluble, disubstituted urea.[1] | Prevention: Ensure all glassware is rigorously dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]Removal: The urea is often insoluble in many organic solvents. Attempt to dissolve the desired product in a suitable solvent (e.g., dichloromethane, ethyl acetate) and filter off the insoluble urea. |
| Difficulty removing unreacted this compound | The isocyanate may co-elute with the desired product during column chromatography or have a similar solubility profile, making crystallization challenging. | Chemical Quenching: Add a scavenger amine (e.g., a small amount of a primary or secondary amine like piperidine or dibutylamine) to the crude reaction mixture to convert the excess isocyanate into a more polar urea, which can then be more easily separated by column chromatography or filtration.[2] Distillation: For volatile products, vacuum distillation can be effective in removing the unreacted isocyanate.[3] |
| Product is a viscous oil or fails to crystallize | The presence of impurities, such as side products or residual solvent, can inhibit crystallization. The product itself may be inherently non-crystalline at room temperature. | High-Vacuum Drying: Ensure all residual solvent is removed under high vacuum. Chromatography: Purify the oil using column chromatography to remove impurities.[1][4] Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. Solvent Screening for Crystallization: Systematically screen a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water) to find suitable conditions for crystallization. |
| Low recovery after column chromatography | The product may be highly polar and adhere strongly to the silica gel. The product may be unstable on silica gel. The chosen eluent system may not be optimal. | Use of Polar Solvents: Gradually increase the polarity of the eluent. A small percentage of methanol or triethylamine in the eluent can help elute highly polar compounds. Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase silica gel if the compound is unstable on standard silica gel. TLC Optimization: Before running the column, carefully optimize the solvent system using Thin Layer Chromatography (TLC) to ensure good separation and an appropriate Rf value (typically 0.2-0.4) for the desired product. |
| Formation of unexpected side products | Trimerization: Isocyanates can trimerize to form isocyanurates, especially at elevated temperatures or in the presence of certain catalysts. Allophanate/Biuret Formation: Excess isocyanate can react with urethane or urea linkages in the product.[5] | Temperature Control: Maintain a controlled reaction temperature. Stoichiometry: Use a precise 1:1 stoichiometry of reactants. If an excess of one reagent is necessary, consider slow, portion-wise addition. Purification: These byproducts can often be separated by column chromatography due to differences in polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with this compound and how do I remove them?
A1: The most common side product is the corresponding N,N'-disubstituted urea, formed from the reaction of the isocyanate with water.[1] This urea is often a white, insoluble solid that can be removed by filtration. Another common side product is the trimer (isocyanurate) of the isocyanate, which can form at higher temperatures. This can typically be separated from the desired product by column chromatography due to its different polarity.
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
A2: A common and effective method is to "quench" the excess isocyanate by adding a small amount of a nucleophilic amine, such as piperidine or dibutylamine, to the crude reaction mixture after the primary reaction is complete. This converts the reactive isocyanate into a more polar and easily separable urea derivative.[2] Alternatively, if your product is thermally stable, vacuum distillation can be employed to remove the volatile isocyanate.[3]
Q3: My product is a stubborn oil. What techniques can I use to induce crystallization?
A3: First, ensure your product is pure by using techniques like column chromatography. Once purified, you can attempt trituration by adding a small amount of a non-polar solvent (e.g., hexanes, pentane) and scratching the side of the flask with a glass rod to create nucleation sites. If this fails, a systematic crystallization screening with various solvents and solvent mixtures is recommended. Cooling the solution to low temperatures (e.g., 4 °C or -20 °C) can also promote crystallization.
Q4: What are the recommended starting conditions for column chromatography of a substituted phenyl urea derived from this compound?
A4: A good starting point for normal-phase silica gel chromatography is a solvent system of petroleum ether (or hexanes) and ethyl acetate.[4][6] Begin with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity of the eluent. Monitor the separation using TLC to find the optimal solvent ratio. For more polar ureas, a mixture of dichloromethane and methanol may be necessary.[1]
Q5: Can the difluoromethoxy group interfere with purification?
A5: The difluoromethoxy group can influence the solubility and polarity of your product and byproducts. It is an electron-withdrawing group which may affect the reactivity of the aromatic ring in certain side reactions. While it doesn't typically interfere directly with standard purification techniques like chromatography or crystallization, its presence will affect the optimal conditions (e.g., solvent choice, eluent polarity) for these methods. There is also a possibility of hydrolysis of the difluoromethoxy group under strong acidic or basic conditions, so it is advisable to avoid harsh pH during workup and purification.[7]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of a substituted urea product.
-
Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a wet slurry method with the initial, low-polarity eluent.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the eluent polarity (e.g., to 90:10, 80:20, etc.) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Dissolve the crude or column-purified product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes).
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4 °C) or freezer (-20 °C).
-
Crystal Formation: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. WO1997046603A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers - Google Patents [patents.google.com]
- 4. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
managing moisture sensitivity of 2-(Difluoromethoxy)phenyl isocyanate in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the moisture sensitivity of 2-(Difluoromethoxy)phenyl isocyanate in your reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: Isocyanates (-NCO) are highly reactive electrophilic compounds. The carbon atom in the isocyanate group is susceptible to attack by nucleophiles, such as water. The 2-(difluoromethoxy) substituent is a strong electron-withdrawing group, which further increases the electrophilicity of the isocyanate carbon, making it particularly reactive. When exposed to even trace amounts of moisture, this compound will readily react.[1][2]
Q2: What happens when this compound reacts with water?
A2: The reaction with water proceeds in a two-step process. First, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to yield 2-(difluoromethoxy)aniline and carbon dioxide gas. The newly formed aniline is also a nucleophile and can react with another molecule of this compound to form a symmetrically disubstituted urea. This urea is often an insoluble white precipitate.[3][4][5]
Q3: What are the common signs of moisture contamination in my reaction?
A3: Several indicators may suggest that your reaction has been compromised by moisture:
-
Formation of a white precipitate: This is the most common sign and is typically the insoluble urea byproduct.
-
Low or no yield of the desired product: The isocyanate is consumed by the reaction with water instead of your intended reactant.
-
Gas evolution (bubbling or foaming): This is due to the formation of carbon dioxide during the decomposition of the carbamic acid intermediate.[5]
-
Inconsistent results: Trace amounts of moisture can lead to variable reaction rates and product yields.
Q4: How should I store this compound?
A4: To ensure its stability, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is best stored in a cool, dry place, such as a refrigerator, to minimize any potential degradation.
Troubleshooting Guide
This guide will help you diagnose and solve common problems encountered during reactions with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | Moisture in solvents or reagents: Solvents and other starting materials are a primary source of water contamination. | Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents from an appropriate drying agent or commercially available anhydrous solvents. Dry other solid reagents in a vacuum oven. |
| Atmospheric moisture: Exposure to the laboratory atmosphere can introduce significant amounts of water. | Work under a dry, inert atmosphere. Use a glovebox or Schlenk line to exclude air and moisture from your reaction. | |
| Degraded isocyanate: The starting material may have been compromised by previous exposure to moisture. | Use a fresh bottle of this compound. If you suspect the reagent has degraded, it is best to start with a new, unopened container. | |
| Formation of a white, insoluble precipitate | Reaction with water: As explained in the FAQs, this precipitate is likely the urea byproduct formed from the reaction of the isocyanate with water. | Rigorously exclude water from your reaction. Follow all the recommendations for ensuring anhydrous conditions. |
| Reaction is foaming or bubbling excessively | Significant water contamination: The evolution of carbon dioxide gas is a direct result of the reaction between the isocyanate and water. | Immediately ensure the reaction is not in a sealed container to avoid pressure buildup. For future experiments, meticulously dry all glassware, solvents, and reagents. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound
This protocol outlines the key steps for setting up a reaction that is sensitive to moisture.
-
Glassware Preparation:
-
Thoroughly clean all glassware (e.g., round-bottom flask, condenser, dropping funnel).
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
-
System Assembly:
-
Assemble the reaction apparatus while still warm and immediately place it under a positive pressure of an inert gas.
-
Use well-greased joints or Teflon sleeves to ensure a good seal.
-
A bubbler or a balloon filled with the inert gas can be used to maintain a positive pressure.
-
-
Reagent and Solvent Addition:
-
Use a cannula or a dry syringe to transfer anhydrous solvents and liquid reagents to the reaction flask under a positive flow of inert gas.
-
Dissolve solid reagents in an anhydrous solvent before addition, or add them to the flask under a strong flow of inert gas.
-
Add this compound dropwise to the reaction mixture at the desired temperature.
-
-
Reaction and Work-up:
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., methanol) to consume any unreacted isocyanate before exposing the mixture to the atmosphere.
-
Protocol 2: Qualitative Test for Isocyanate Degradation
If you suspect your this compound has been contaminated with water, you can perform this simple test.
-
In a dry test tube under an inert atmosphere, dissolve a small amount (a few drops) of the suspect isocyanate in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Add a drop of water and observe.
-
The rapid formation of a white precipitate (the urea byproduct) and/or gas bubbles (CO2) indicates significant water contamination.
Visualizing the Chemistry and Workflow
To further clarify the processes involved, the following diagrams illustrate the key reaction pathway, a recommended experimental workflow, and a troubleshooting decision tree.
References
- 1. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Couplings with 2-(Difluoromethoxy)phenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 2-(difluoromethoxy)phenyl isocyanate.
Section 1: General FAQs
Q1: What are the primary reactive sites of this compound?
The primary reactive site is the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This site is susceptible to nucleophilic attack from various functional groups, including amines, alcohols, and thiols.[1][2] The reactivity of the isocyanate is influenced by its substituents; an electron-withdrawing group, such as the difluoromethoxy group, increases the carbon's electrophilicity and enhances reactivity.[2]
Q2: How should this compound be handled and stored?
Isocyanates are reactive compounds sensitive to moisture.[3][4] The presence of water can lead to the hydrolysis of the isocyanate to an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[3] This newly formed amine can react with another isocyanate molecule to form an undesired symmetrical urea byproduct.[3] Therefore, it is critical to handle and store this compound under strictly anhydrous (moisture-free) and inert conditions (e.g., under nitrogen or argon).[3] Always use anhydrous solvents and thoroughly dried glassware.
Q3: What types of coupling reactions can this compound undergo?
This compound is a versatile reagent that participates in several key coupling reactions:
-
Nucleophilic Addition: Reaction with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.[1] These reactions are fundamental in creating diverse molecular scaffolds.[5]
-
Palladium-Catalyzed Cross-Coupling: While the isocyanate group itself is not typically the primary coupling partner in reactions like Suzuki, Buchwald-Hartwig, or Sonogashira, the phenyl ring can be modified with a suitable leaving group (e.g., a halide) to participate in these reactions. Optimizing these couplings requires careful selection of catalysts, ligands, and bases.[6][7][8]
Section 2: Troubleshooting Nucleophilic Addition Reactions (Urea & Carbamate Formation)
Q4: My reaction yield is low when coupling the isocyanate with a primary amine. What is the likely cause and solution?
Low yields in urea formation reactions are often due to the formation of byproducts, primarily symmetrical ureas.[3] This occurs when the isocyanate reacts with moisture to form an amine, which then consumes another equivalent of the isocyanate.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, DCM) and oven-dried glassware under an inert atmosphere.[3] Reagent quality is paramount; ensure your amine is pure and dry.[3]
-
Optimize Reagent Addition: Add the amine solution slowly to the isocyanate solution.[3] This maintains a low concentration of free amine, reducing the chance of it reacting with the isocyanate intermediate to form the symmetrical urea byproduct.[3]
-
Control Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to manage the exothermic reaction and minimize side reactions.[3][9]
Q5: I am observing significant symmetrical urea byproduct formation. How can I minimize this?
This is a common side reaction.[3] To minimize it, follow these recommendations:
-
Strict Anhydrous Conditions: As water is a key contributor to this side reaction, ensure all components of your reaction are free of moisture.[3]
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the isocyanate relative to the amine. Avoid using an excess of the amine.[9]
-
Use a Non-Nucleophilic Base (if applicable): If a base is needed, employ a non-nucleophilic one like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid primary or secondary amines as bases, as they will compete as nucleophiles.[3]
Q6: The reaction between the isocyanate and a sterically hindered alcohol to form a carbamate is slow or incomplete. How can I drive it to completion?
Steric hindrance can significantly slow down reaction rates.[10]
-
Increase Reaction Temperature: Gently heating the reaction can help overcome the activation energy.[10][11] Temperatures between 50-80°C are often effective.[11]
-
Use a Catalyst: While many isocyanate reactions do not require a catalyst, for sluggish reactions with alcohols, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or a hindered amine base like Hunig's base can be beneficial.[5]
-
Increase Reaction Time: For sterically demanding couplings, extending the reaction time from a few hours to overnight may be necessary.[10]
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Note: For these reactions, it is assumed that the 2-(difluoromethoxy)phenyl group is functionalized with a leaving group, such as bromine or iodine.
Q7: My Suzuki coupling reaction has a low yield. What parameters should I screen first?
Suzuki couplings are sensitive to multiple parameters that can interact unpredictably.[6] A systematic approach is crucial.
-
Base Selection: The choice of base is critical. Screen common bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[7][12] K₃PO₄ is often a good starting point.[12]
-
Solvent Choice: Solvents like DMF, toluene, and dioxane are commonly used.[6][12] The choice can significantly affect solubility and reactivity.
-
Catalyst/Ligand System: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are key. For challenging couplings, bulky, electron-rich phosphine ligands can be effective.[13]
-
Temperature: Reaction temperatures typically range from 50°C to 140°C.[6][12] Lowered temperatures can sometimes decrease yield.[12]
Q8: How do I choose the right catalyst and ligand for a Buchwald-Hartwig amination?
The choice of catalyst and ligand is highly dependent on the substrates.
-
Palladium Source: Pre-catalysts are often more efficient as they avoid the need for in-situ catalyst formation.[7] Common sources include Pd(OAc)₂ and Pd₂(dba)₃.[7]
-
Ligand Selection: The ligand plays a crucial role. Bulky, electron-rich monophosphine ligands like XPhos are often highly effective.[14] For difficult couplings, ligands such as RuPhos and BrettPhos are also standard choices.[15] The amination of aryl chlorides, in particular, can be difficult and often requires bulky phosphines to achieve good yields.[16]
-
Base Selection: Strong bases like NaOtBu are widely used, but weaker bases such as Cs₂CO₃ or K₃PO₄ can allow for broader functional group tolerance.[7]
Q9: My Sonogashira coupling is not working. What are common points of failure?
Sonogashira couplings can be sensitive to impurities and reaction conditions.[17]
-
Reagent Purity: Ensure the aryl halide and terminal alkyne are pure. Contaminants can interfere with the catalytic cycle.[17]
-
Degassing: Thoroughly degas all solvents and reagents. Oxygen can deactivate the palladium catalyst.
-
Copper Co-catalyst: While essential for reactivity, the copper(I) source (e.g., CuI) can cause alkyne homocoupling (Glaser coupling). If this is a major side reaction, consider "copper-free" Sonogashira conditions.[8]
-
Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used, often serving as both the base and a solvent or co-solvent.[18][19] Ensure the amine is distilled and dry, as it can oxidize in air.[18]
-
Temperature: For less reactive aryl bromides, higher temperatures (e.g., 80-100 °C) may be required.[19]
Section 4: Data Tables for Reaction Optimization
Table 1: Typical Conditions for Nucleophilic Addition
| Reaction Type | Nucleophile | Solvent(s) | Base (if needed) | Temp. (°C) | Time (h) | Typical Yield (%) |
| Urea Formation | Primary Amine | THF, DCM | None required | 0 to RT | 2 - 4 | >90 |
| Carbamate Formation | Primary/Secondary Alcohol | THF, DCM | DMAP (cat.), Pyridine | 0 to 80 | 2 - 12 | 75 - 95 |
| Carbamate Formation | Hindered Alcohol | Toluene, DMF | Hunig's Base (cat.) | 50 - 100 | 12 - 24 | Variable |
Data synthesized from multiple sources.[5][9][11][20]
Table 2: Starting Conditions for Palladium-Catalyzed Cross-Coupling
| Coupling Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) |
| Suzuki [6][12] | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (1.5-2) | Toluene or Dioxane/H₂O | 80 - 110 |
| Buchwald-Hartwig [7][14] | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene or Dioxane | 80 - 100 |
| Sonogashira [8][19] | PdCl₂(PPh₃)₂ (1-3) | PPh₃ (2-6) + CuI (1-5) | Et₃N or DIPA | THF or DMF | RT to 100 |
Section 5: Experimental Protocols
Protocol 1: General Procedure for Urea Formation
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.05 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the primary or secondary amine (1.0 equivalent) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred isocyanate solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for the consumption of the starting amine via TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: General Procedure for Suzuki Coupling
-
To an oven-dried flask, add the aryl halide (e.g., 2-bromo-1-(difluoromethoxy)benzene) (1.0 equiv), boronic acid (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and ligand (e.g., SPhos, 0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 h), monitoring by TLC or GC/LC-MS.[6]
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
References
- 1. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. Urea Formation - Common Conditions [commonorganicchemistry.com]
preventing polymerization of 2-(Difluoromethoxy)phenyl isocyanate during storage
Welcome to the Technical Support Center for 2-(Difluoromethoxy)phenyl Isocyanate (CAS: 186589-03-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the unwanted polymerization of this reagent during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at -20°C in a tightly sealed container. The storage area should be dry and well-ventilated.[1][2][3] It is crucial to protect the compound from atmospheric moisture.[4]
Q2: Why is moisture sensitivity a critical concern for this compound?
A2: Isocyanates, including this compound, are highly reactive towards nucleophiles like water.[5] Contact with moisture will lead to a hydrolysis reaction, forming an unstable carbamic acid which then decomposes to an amine and carbon dioxide. The amine can then react with another isocyanate molecule to form a urea linkage, initiating oligomerization or polymerization. This process can lead to a pressure buildup in sealed containers due to the release of CO2.[4]
Q3: What are the visible signs of polymerization or degradation?
A3: The onset of polymerization or degradation can be identified by several visual cues. These include a change in the appearance of the liquid from clear to turbid or cloudy, an increase in viscosity, or the formation of solid precipitates. A color change, often to a yellowish tint, can also indicate degradation.[1]
Q4: Can I use a polymerization inhibitor with this compound?
Q5: What materials should be avoided when handling or storing this isocyanate?
A5: To prevent unwanted reactions and degradation, avoid contact with water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents.[2] Additionally, some metals and their alloys can catalyze polymerization and should be avoided.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Increased Viscosity or Solid Formation | Polymerization has initiated. | Discontinue use of the reagent. Do not attempt to heat or salvage the material, as this could accelerate the reaction. Dispose of the material according to your institution's hazardous waste guidelines. |
| Cloudy or Hazy Appearance | Onset of polymerization or moisture contamination. | If the material is only slightly hazy, it may still be usable for non-critical applications, but it is best to use a fresh vial. Filter a small aliquot and test its reactivity on a small scale. For critical applications, discard the vial. |
| Pressure Buildup in Container | Reaction with moisture leading to CO2 generation. | Handle the container with extreme caution in a well-ventilated fume hood. Slowly and carefully vent the container. If the cap is stuck, do not attempt to force it open. Contact your institution's safety officer for guidance on handling over-pressurized containers. |
| Low Yields in Reactions | Degradation of the isocyanate. | The isocyanate may have been compromised by moisture or improper storage. Use a fresh vial of the reagent and ensure all reaction components (solvents, glassware) are scrupulously dry. |
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Incompatible Materials |
| Storage Temperature | -20°C | Water |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Alcohols |
| Container | Tightly sealed, opaque glass bottle | Amines |
| Handling Area | Dry, well-ventilated fume hood | Strong Acids & Bases |
| Moisture | Strictly avoid | Strong Oxidizing Agents |
| Light | Protect from light | Certain Metals and Alloys |
Potential Polymerization Inhibitors (General Recommendations)
Disclaimer: The following are general classes of inhibitors for isocyanates. Their effectiveness and compatibility with this compound and specific applications must be determined empirically.
| Inhibitor Class | Examples | Typical Concentration Range |
| Phenolic Compounds | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT) | 10 - 1000 ppm |
| Stable Free Radicals | TEMPO ((2,2,6,6-Tetramethyl-1-piperidinyloxy) | 10 - 500 ppm |
| Certain Amines | Phenothiazine (PTZ) | 10 - 500 ppm |
Experimental Protocols
Protocol 1: Small-Scale Test for Reagent Viability
-
In a chemical fume hood, add 1-2 drops of the this compound to a clean, dry test tube.
-
Add a few drops of anhydrous methanol or isopropanol.
-
Observe the reaction. A viable isocyanate should react exothermically with the alcohol.
-
If no reaction is observed, or if the isocyanate is difficult to dispense due to high viscosity, it has likely degraded.
Protocol 2: Monitoring for Polymerization with FTIR Spectroscopy
-
Acquire an FTIR spectrum of a fresh sample of this compound. The characteristic isocyanate (-N=C=O) peak should be prominent around 2250-2280 cm⁻¹.
-
To monitor a stored sample, acquire a new FTIR spectrum under the same conditions.
-
A significant decrease in the intensity of the isocyanate peak, or the appearance of new peaks corresponding to urea (around 1640-1690 cm⁻¹) or urethane (around 1700-1730 cm⁻¹) linkages, indicates polymerization or degradation.
Visual Workflow for Troubleshooting
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. kronospan.com [kronospan.com]
- 5. benchchem.com [benchchem.com]
- 6. specialchem.com [specialchem.com]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
troubleshooting low yields in reactions with 2-(Difluoromethoxy)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 2-(Difluoromethoxy)phenyl isocyanate. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Troubleshooting Guides
Low Yield of Urea or Carbamate Product
Question: I am experiencing significantly lower than expected yields in my reaction of this compound with an amine or alcohol. What are the potential causes and how can I improve the yield?
Answer:
Low yields in these reactions are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
1. Moisture Contamination:
Isocyanates are highly susceptible to hydrolysis. Any moisture present in your reaction will lead to the decomposition of this compound into the corresponding amine, which can then react with another molecule of the isocyanate to form a symmetrical diarylurea byproduct. This side reaction consumes your starting material and reduces the yield of your desired product.
-
Troubleshooting Steps:
-
Dry Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas.
-
Dry Reagents: Ensure your amine or alcohol starting material is dry. If necessary, dry it using an appropriate method before use.
-
2. Suboptimal Reaction Conditions:
The reaction conditions play a crucial role in achieving high yields.
-
Troubleshooting Steps:
-
Temperature Control: Reactions of isocyanates with amines are often exothermic. It is advisable to add the isocyanate solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. For less reactive nucleophiles like alcohols, gentle heating may be required.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields.
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used.
-
3. Purity of Starting Materials:
The purity of this compound and the nucleophile is critical.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification: If impurities are detected, purify the starting materials before use. Isocyanates can be purified by distillation under reduced pressure.
-
4. Formation of Side Products:
Besides the urea from hydrolysis, other side reactions can reduce your yield.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the isocyanate when reacting with a valuable amine or alcohol to ensure complete conversion of the nucleophile. Conversely, if the isocyanate is the limiting reagent, a slight excess of the nucleophile can be used.
-
Catalyst Selection: For reactions with less reactive nucleophiles like alcohols, a catalyst may be necessary. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate). The choice of catalyst should be optimized to favor the desired reaction over potential side reactions like trimerization of the isocyanate.
-
Below is a general workflow for troubleshooting low yields:
Product Purification Challenges
Question: I am having difficulty purifying the urea/carbamate product from my reaction mixture. What are some effective purification strategies?
Answer:
Purification can be challenging due to the presence of unreacted starting materials and side products.
-
For Crystalline Products:
-
Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Trituration: If the product is a solid but contains soluble impurities, suspending it in a solvent in which the product is poorly soluble while the impurities are soluble can be an effective purification method.
-
-
For Non-Crystalline or Soluble Products:
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities. A suitable eluent system should be determined by TLC analysis.
-
Washing/Extraction: If the product is in an organic solvent, washing with a dilute aqueous acid can remove unreacted basic amines, while washing with a dilute aqueous base can remove unreacted acidic phenols. A final wash with brine is recommended to remove residual water.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: As an aryl isocyanate, this compound is an electrophile that readily reacts with nucleophiles. The difluoromethoxy group is electron-withdrawing, which generally increases the electrophilicity of the isocyanate carbon, making it more reactive than unsubstituted phenyl isocyanate. It will react readily with primary and secondary amines to form ureas and with alcohols and phenols to form carbamates.
Q2: What are the common side reactions to be aware of?
A2: The most common side reaction is the reaction with water, leading to the formation of an unstable carbamic acid that decarboxylates to form 2-(difluoromethoxy)aniline. This amine can then react with another molecule of the isocyanate to form a symmetrical diarylurea. Other potential side reactions include the trimerization of the isocyanate to form an isocyanurate, especially at elevated temperatures or in the presence of certain catalysts. With an excess of isocyanate, the initially formed urea or carbamate can further react to form biuret or allophanate linkages, respectively.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. Isocyanates are potent respiratory and skin sensitizers. All handling of this compound should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
Experimental Protocols
General Protocol for the Synthesis of a Urea Derivative
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent).
-
Solvent Addition: Dissolve the amine in a suitable volume of anhydrous solvent (e.g., 0.1-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Isocyanate Addition: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation:
-
For products that precipitate: If the urea product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
For soluble products: If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.
-
General Protocol for the Synthesis of a Carbamate Derivative
This protocol outlines a general procedure for the reaction of this compound with an alcohol or phenol.
Materials:
-
This compound
-
Alcohol or phenol of choice
-
Anhydrous toluene or THF
-
Catalyst (e.g., dibutyltin dilaurate or triethylamine, optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 equivalent) and a catalytic amount of the chosen catalyst (if required).
-
Solvent Addition: Add a suitable volume of anhydrous solvent.
-
Isocyanate Addition: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred alcohol/phenol solution at room temperature.
-
Reaction: If necessary, heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.
Quantitative Data Summary
The following tables provide representative data for reactions of aryl isocyanates. Note that specific yields and reaction times for this compound may vary depending on the specific substrate and reaction conditions.
Table 1: Synthesis of Representative Urea Derivatives from Aryl Isocyanates
| Entry | Amine | Aryl Isocyanate | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Phenyl isocyanate | DCM | 2 | >95 |
| 2 | Benzylamine | Phenyl isocyanate | THF | 1 | >95 |
| 3 | p-Toluidine | 4-Chlorophenyl isocyanate | Acetone | 3 | 92 |
| 4 | Piperidine | Phenyl isocyanate | Diethyl Ether | 1 | 98 |
Table 2: Synthesis of Representative Carbamate Derivatives from Aryl Isocyanates
| Entry | Alcohol/Phenol | Aryl Isocyanate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | Phenyl isocyanate | None | Toluene | 25 | 16 | >90 |
| 2 | Phenol | Phenyl isocyanate | TEA | Toluene | 80 | 8 | 85 |
| 3 | Isopropanol | Tolyl isocyanate | DBTDL | THF | 60 | 6 | 92 |
| 4 | Benzyl alcohol | Phenyl isocyanate | None | DCM | 25 | 12 | >90 |
safe handling and quenching of unreacted 2-(Difluoromethoxy)phenyl isocyanate
Technical Support Center: 2-(Difluoromethoxy)phenyl Isocyanate
This guide provides essential information for the safe handling, quenching, and disposal of this compound. Please consult your institution's specific safety protocols and Safety Data Sheet (SDS) before beginning any work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a chemical intermediate used in organic synthesis. Like other isocyanates, it is highly reactive and presents several hazards. The primary hazards include:
-
Toxicity : It is harmful if swallowed, inhaled, or in contact with skin.[1] Isocyanates are potent respiratory sensitizers, and exposure can lead to asthma-like symptoms, which may be delayed and can occur even at very low concentrations in sensitized individuals.[2][3]
-
Irritation and Corrosion : It causes skin and eye irritation.[1] Phenyl isocyanates can cause severe skin burns and eye damage.
-
Reactivity : Isocyanates are electrophilic and react exothermically with nucleophiles such as water, alcohols, amines, and bases.[4][5] Reaction with water is particularly hazardous as it produces carbon dioxide (CO2) gas, which can lead to a dangerous pressure buildup in sealed containers.[5][6][7]
Q2: What materials are incompatible with this compound?
Avoid contact with the following:
-
Water and moisture
-
Alcohols
-
Primary and secondary amines[8]
-
Acids and strong bases (can initiate polymerization)[5]
-
Metal compounds (e.g., tin, iron salts can act as catalysts)[8]
Troubleshooting Guide: Safe Handling & Exposure
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A comprehensive PPE strategy is crucial. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale | Citations |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Standard latex gloves are not sufficient. | Prevents skin contact and absorption. Isocyanates can cause skin irritation, dermatitis, and sensitization. | [10][11][12] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe eye irritation or damage. | [10][11] |
| Body Protection | A disposable suit or lab coat that provides full coverage. | Prevents skin contact with spills or aerosols. | [11][12] |
| Respiratory | Work in a certified chemical fume hood. For situations with potential for inhalation, a full-face respirator with appropriate cartridges is necessary. | Isocyanates are potent respiratory sensitizers. Inhalation can cause severe asthmatic reactions, even at low concentrations.[2][3] | [2][11][12][13] |
Q4: How should this compound be stored?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][9] It is often recommended to store under an inert gas (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Q5: What should I do in case of accidental skin or eye contact?
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[14] Some protocols suggest an initial rinse with diluted isopropyl alcohol to neutralize the isocyanate before washing with soap and water.[15] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Troubleshooting Guide: Spills & Quenching
Q6: What is the correct procedure for cleaning up a small spill?
-
Evacuate & Ventilate : Ensure the spill area is well-ventilated and evacuate non-essential personnel.[6]
-
Wear PPE : Don the appropriate PPE as described in the table above.
-
Contain & Absorb : Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent.[6][15][16] Do NOT use combustible materials like sawdust.[15]
-
Transfer : Shovel the absorbed material into an open-top container.[6][16] Do not seal the container , as the neutralization reaction produces CO2 gas, which can cause it to rupture.[6][16]
-
Decontaminate : Mop the spill area with a decontamination solution (see table below). Allow the solution to sit for at least 10 minutes before wiping clean.[16]
-
Dispose : Treat all cleanup materials as hazardous waste and dispose of them according to local, state, and federal regulations.[6]
Q7: Why must unreacted isocyanate be quenched before disposal?
Unreacted isocyanates are highly reactive and hazardous. Quenching (or neutralization) converts the reactive isocyanate group (-N=C=O) into a more stable, less hazardous derivative, such as a urea or carbamate. This is essential to prevent uncontrolled reactions and pressure buildup in waste containers.
Q8: What are the recommended quenching agents for this compound?
Several aqueous solutions can be used to neutralize isocyanates. These are similar to the decontamination solutions used for spills.
| Solution Formula | Composition | Key Considerations | Citations |
| Sodium Carbonate | 5-10% Sodium Carbonate, 0.2-2% Liquid Detergent, 90-95% Water | A common and effective choice. The reaction produces CO2 gas, so ensure adequate ventilation and do not seal containers. | [6][16] |
| Ammonia Solution | 3-8% Concentrated Ammonia, 0.2-2% Liquid Detergent, 90-97% Water | Highly effective, but requires excellent ventilation due to ammonia vapors. | [6][16] |
| Polyhydric Alcohol | A solution of a polyhydric alcohol (e.g., glycerol or ethylene glycol) in an inert solvent. | Reacts to form stable urethanes. This reaction is generally less vigorous and produces no gas. | [4][17] |
Q9: Can you provide a detailed protocol for quenching unreacted this compound in a lab setting?
This protocol is for quenching small quantities (<10 g) of residual isocyanate.
Experimental Protocol: Quenching of Unreacted Isocyanate
-
Preparation :
-
Perform all steps in a certified chemical fume hood.
-
Don all required PPE (gloves, goggles, face shield, lab coat).
-
Prepare a 10% sodium carbonate solution in a beaker or flask that is at least 10 times the volume of the isocyanate to be quenched. Place it in a secondary container (e.g., an ice bath) to manage heat generation.
-
Add a magnetic stir bar to the quenching solution.
-
-
Quenching Procedure :
-
Begin slowly stirring the sodium carbonate solution.
-
Using a pipette or syringe, add the unreacted this compound solution dropwise and slowly to the vortex of the stirring quenching solution.
-
CRITICAL : Observe the reaction closely. If you notice excessive bubbling (gas evolution) or a rapid temperature increase, immediately stop the addition until the reaction subsides.
-
After the addition is complete, allow the mixture to stir for at least 1-2 hours to ensure the reaction is complete.
-
-
Verification & Disposal :
-
To verify quenching, a small sample can be carefully checked for the disappearance of the isocyanate peak (~2250 cm⁻¹) using infrared (IR) spectroscopy.
-
Once the reaction is complete, neutralize the solution to a pH of ~7 using an appropriate acid (e.g., dilute HCl).
-
Dispose of the resulting solution and all contaminated materials as hazardous waste according to your institution's guidelines.
-
Q10: What are the signs of a runaway reaction during quenching, and what should I do?
A runaway reaction is characterized by:
-
Rapid, uncontrolled increase in temperature.
-
Violent gas evolution or foaming.
-
Splattering of the reaction mixture.
If you observe these signs, immediately stop the addition , move away from the fume hood, and lower the sash. If the situation escalates, evacuate the area and contact your institution's emergency response team. The primary cause of a runaway reaction is adding the isocyanate to the quenching solution too quickly.
Visualizations
Caption: General reaction pathways for quenching an isocyanate.
Caption: Workflow for quenching unreacted isocyanate in a lab setting.
Caption: Troubleshooting common issues during isocyanate quenching.
References
- 1. Page loading... [wap.guidechem.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fsi.co [fsi.co]
- 7. doxuchem.com [doxuchem.com]
- 8. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 9. fishersci.com [fishersci.com]
- 10. compositesone.com [compositesone.com]
- 11. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 12. Control measures guide - Canada.ca [canada.ca]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. capotchem.com [capotchem.com]
- 15. actsafe.ca [actsafe.ca]
- 16. safetyinnumbers.ca [safetyinnumbers.ca]
- 17. quantchem.kuleuven.be [quantchem.kuleuven.be]
Technical Support Center: Impact of Catalysts on the Reaction Rate of 2-(Difluoromethoxy)phenyl Isocyanate
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used for reactions involving aromatic isocyanates like 2-(difluoromethoxy)phenyl isocyanate?
A1: Reactions of isocyanates are typically catalyzed by two main classes of compounds:
-
Tertiary Amines: These are generally used to catalyze both the urethane formation (gelling reaction) and the isocyanate-water reaction (blowing reaction). Examples include triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Organometallic Compounds: These catalysts, such as those based on tin, zirconium, or bismuth, are highly efficient for the urethane formation (isocyanate-alcohol reaction) and are generally more selective against the isocyanate-water reaction compared to tertiary amines. Dibutyltin dilaurate (DBTDL) is a classic example, though alternatives are now often sought due to toxicity concerns.
Q2: How does a catalyst increase the reaction rate of an isocyanate with an alcohol (urethane formation)?
A2: Catalysts activate the reactants through different mechanisms. Tertiary amines are thought to form a complex with the isocyanate group, making its carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Organometallic catalysts can coordinate with both the isocyanate and the alcohol, bringing them into proximity and facilitating the reaction.
Q3: Can I run reactions with this compound without a catalyst?
A3: Yes, the reaction between an isocyanate and a nucleophile (like an amine or an alcohol) can proceed without a catalyst. However, the reaction rate, particularly with less nucleophilic partners like secondary or tertiary alcohols, may be very slow at ambient temperatures. Catalysts are employed to achieve reasonable reaction times and to ensure the reaction goes to completion.
Q4: What are the common side reactions I should be aware of, and how do catalysts influence them?
A4: The most common side reaction is the reaction of the isocyanate with moisture (water), which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a symmetric urea, which often precipitates from the reaction mixture. Some catalysts, particularly tertiary amines, can accelerate this unwanted side reaction. Organometallic catalysts are often more selective for the isocyanate-alcohol reaction. Another potential side reaction is the cyclotrimerization of the isocyanate to form a highly stable isocyanurate, which is promoted by certain catalysts like strong bases.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | 1. Insufficient Catalyst Activity: The chosen catalyst may not be effective for this specific substrate or may be degraded. 2. Low Reaction Temperature: The activation energy for the reaction is not being overcome. 3. Steric Hindrance: The nucleophile (e.g., a bulky alcohol) or the ortho-substituent on the isocyanate may be sterically hindering the reaction. | 1. Increase Catalyst Concentration: Incrementally increase the catalyst loading. 2. Screen Different Catalysts: Test a tertiary amine (e.g., DABCO) and an organometallic catalyst (e.g., a zirconium or bismuth carboxylate) to compare efficacy. 3. Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction progress. 4. Solvent Choice: Ensure the solvent is appropriate for the reaction and can facilitate the interaction of reactants. |
| Formation of White Precipitate | 1. Moisture Contamination: The precipitate is likely the corresponding symmetric urea, formed from the reaction of the isocyanate with water. | 1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Choose a Selective Catalyst: Opt for a catalyst known to be more selective for the urethane reaction over the water reaction (e.g., certain organometallic catalysts). |
| Low Product Yield | 1. Side Reactions: Unwanted reactions, such as reaction with water or cyclotrimerization, are consuming the isocyanate. 2. Incorrect Stoichiometry: An improper ratio of isocyanate to nucleophile. | 1. Address Side Reactions: Follow the steps for "Formation of White Precipitate." For trimerization, consider using a less basic catalyst or lower temperatures. 2. Verify Stoichiometry: Carefully check the molar equivalents of your reactants. |
| Reaction is Too Fast/Uncontrolled | 1. Catalyst Concentration is Too High: The catalyst is too active at the given concentration. 2. Exothermic Reaction: The heat generated by the reaction is further accelerating the rate. | 1. Reduce Catalyst Concentration: Lower the amount of catalyst used. 2. Cool the Reaction: Run the reaction at a lower temperature, for example, by using an ice bath. 3. Slow Addition: Add the isocyanate or the catalyst dropwise to control the reaction rate and exotherm. |
Catalyst Impact Summary
The following table provides a qualitative summary of the general impact of different catalyst classes on isocyanate reactions. The actual performance will depend on the specific catalyst, substrate, nucleophile, solvent, and temperature.
| Catalyst Class | Primary Reaction Promoted | Selectivity (Urethane vs. Water) | Relative Activity | Common Examples |
| Tertiary Amines | Gelling (Urethane) & Blowing (Water) | Low to Moderate | Moderate to High | Triethylamine (TEA), DABCO |
| Organotin Compounds | Gelling (Urethane) | High | Very High | Dibutyltin dilaurate (DBTDL) |
| Organobismuth/-zinc | Gelling (Urethane) | High | Moderate to High | Bismuth neodecanoate, Zinc octoate |
| Organozirconium | Gelling (Urethane) | Very High | High | Zirconium chelates |
Experimental Protocols
Protocol 1: General Procedure for Uncatalyzed Urethane Synthesis
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous toluene (to achieve a suitable concentration, e.g., 0.5 M).
-
Begin stirring and ensure a gentle flow of nitrogen.
-
Add this compound (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or in-situ IR spectroscopy (disappearance of the -NCO peak at ~2270 cm⁻¹).
-
The reaction may require heating to proceed at a reasonable rate. If so, heat the mixture to a suitable temperature (e.g., 60-80 °C) and maintain it until the reaction is complete.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Screening of Catalysts for Urethane Synthesis
-
Set up several small-scale reactions in parallel under identical conditions (same stoichiometry, solvent, temperature, and concentration as in Protocol 1).
-
To each reaction vessel, add a different catalyst. For example:
-
Vial A: No catalyst (control).
-
Vial B: Triethylamine (0.1-1.0 mol%).
-
Vial C: DABCO (0.1-1.0 mol%).
-
Vial D: A non-tin organometallic catalyst like a zirconium or bismuth carboxylate (0.01-0.1 mol%).
-
-
Stir all reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature).
-
Monitor the disappearance of the isocyanate in each reaction at regular time intervals using a suitable analytical technique (e.g., IR spectroscopy or quenching aliquots for GC/LC analysis).
-
Plot the concentration of the isocyanate versus time for each catalyst to compare their relative reaction rates.
Protocol 3: General Procedure for Urea Synthesis
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. This reaction is typically fast and does not require a catalyst.
-
Monitor the reaction by TLC.
-
Upon completion, the urea product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the product purified by recrystallization.
Visualizations
Caption: Experimental workflow for screening catalysts.
Caption: Troubleshooting decision tree for isocyanate reactions.
dealing with the formation of symmetric ureas from 2-(Difluoromethoxy)phenyl isocyanate
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(difluoromethoxy)phenyl isocyanate. It provides detailed troubleshooting advice and frequently asked questions to address the common challenge of symmetric urea formation, a critical side reaction that can impact reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of symmetric urea formation from this compound?
The primary cause is the reaction of the isocyanate with water.[1][2] Isocyanates are highly reactive toward nucleophiles, especially water. The reaction proceeds in two steps:
-
This compound reacts with a water molecule to form an unstable carbamic acid intermediate.
-
This carbamic acid rapidly decomposes, releasing carbon dioxide and forming 2-(difluoromethoxy)aniline.
-
This newly formed aniline is a potent nucleophile and immediately reacts with a second molecule of this compound to yield the highly stable and often insoluble N,N'-bis(2-(difluoromethoxy)phenyl)urea.[2]
Q2: How can I prevent or minimize the formation of this symmetric urea byproduct?
Preventing urea formation hinges on rigorous exclusion of moisture from the reaction environment. Key strategies include:
-
Use Anhydrous Solvents: Employ freshly dried, high-purity anhydrous solvents. Solvents should be stored over molecular sieves or other appropriate drying agents.
-
Dry Reagents: Ensure all other reagents, particularly amines or alcohols intended to react with the isocyanate, are thoroughly dried.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Controlled Addition: Add the this compound slowly or dropwise to the solution containing the other reactant.[3] This maintains a low concentration of the isocyanate, favoring the desired reaction over self-condensation.
-
Temperature Management: Perform the reaction at the lowest effective temperature to control the rate of all reactions, including the undesirable side reaction with any trace water.
Q3: What are the best practices for handling and storing this compound?
Proper handling and storage are critical to maintaining the reagent's purity and reactivity.
-
Storage: Store this compound in a cool, dry place, away from ignition sources and incompatible materials like water, acids, bases, alcohols, and amines.[1] The container must be tightly sealed, preferably under an inert gas like nitrogen, to prevent moisture ingress.[4]
-
Handling: Always handle the reagent in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Use dry syringes and needles for transferring the liquid reagent. Avoid breathing vapors.[5]
Q4: How can I detect the presence of N,N'-bis(2-(difluoromethoxy)phenyl)urea in my reaction mixture?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): The symmetric urea is typically less polar than the corresponding amine or alcohol starting materials but may have different polarity than the desired product. It often appears as a distinct spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic signals of the symmetric urea. The appearance of a new set of aromatic signals and a urea carbonyl signal (typically ~150-160 ppm in ¹³C NMR) are indicative.
-
Infrared (IR) Spectroscopy: Symmetric ureas show characteristic strong absorbance peaks for the C=O (carbonyl) stretch (around 1630-1680 cm⁻¹) and N-H stretches (around 3300-3500 cm⁻¹).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the mass of the symmetric urea byproduct, confirming its presence even at low levels.
Q5: My reaction has already formed the symmetric urea. How can I remove it?
The removal strategy depends on the byproduct's properties relative to the desired product.
-
Filtration: N,N'-bis(2-(difluoromethoxy)phenyl)urea is often poorly soluble in common organic solvents and may precipitate out of the reaction mixture. If so, it can be easily removed by simple filtration.
-
Recrystallization: If the desired product has good solubility in a hot solvent while the urea byproduct does not, recrystallization can be an effective purification method.[6]
-
Column Chromatography: Flash column chromatography is a standard method to separate the urea byproduct from the desired compound based on differences in polarity.
-
Adsorption: In some cases, polar adsorbents can be used to selectively remove urea impurities.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| A significant amount of white, insoluble precipitate forms immediately upon adding the isocyanate. | Severe moisture contamination in the solvent or reagents. | Abort the reaction. Re-dry all solvents and reagents rigorously. Ensure glassware is oven- or flame-dried before use. Purge the entire system with a dry inert gas (N₂ or Ar) before adding reagents. |
| Low yield of the desired product; TLC/LC-MS shows a major byproduct with the expected mass of the symmetric urea. | Trace moisture is present, leading to a competitive side reaction. | 1. Optimize Addition: Add the isocyanate solution via syringe pump over an extended period to keep its instantaneous concentration low. 2. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to slow the rate of the reaction with water. 3. Verify Reagent Purity: Ensure the starting isocyanate has not partially hydrolyzed during storage. |
| Reaction results are inconsistent between different runs or batches. | Variability in atmospheric humidity or in the dryness of reagents/solvents. | Standardize all experimental procedures. Use a glove box or Schlenk line for moisture-sensitive steps. Always use a freshly opened bottle of anhydrous solvent or a properly maintained solvent purification system. |
Data and Properties
Table 1: Physicochemical Properties
| Property | This compound | N,N'-bis(2-(difluoromethoxy)phenyl)urea |
|---|---|---|
| Molecular Formula | C₈H₅F₂NO₂[8] | C₁₇H₁₂F₄N₂O₃ |
| Molecular Weight | 185.13 g/mol [4] | 384.29 g/mol |
| Appearance | Clear, slightly yellow liquid[4] | Typically a white or off-white solid |
| Boiling Point | ~70-72 °C at 10 mmHg | Not readily available (high melting solid) |
| Key IR Peaks (cm⁻¹) | ~2270-2250 (strong, sharp, -N=C=O) | ~3300 (N-H stretch), ~1650 (C=O stretch) |
Table 2: Recommended Anhydrous Solvents and Drying Methods
| Solvent | Recommended Drying Agent | Notes |
|---|---|---|
| Tetrahydrofuran (THF) | Sodium/benzophenone still or molecular sieves (3Å or 4Å) | Peroxide formation is a risk; test before use. Ideal for reactions with organometallics. |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) followed by distillation | Acidic impurities can be an issue. Store over molecular sieves after drying. |
| Acetonitrile (MeCN) | Calcium hydride (CaH₂) followed by distillation | Store over molecular sieves. Ensure complete removal of CaH₂. |
| Toluene | Sodium/benzophenone still or passage through activated alumina column | A good non-polar option for a range of temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Symmetric Urea Formation
-
Glassware Preparation: Oven-dry all glassware (120 °C, >4 hours) and allow it to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
System Assembly: Assemble the glassware while hot and purge with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.
-
Solvent and Reagent Addition: Add the anhydrous solvent and all reagents except the isocyanate to the reaction flask via a dry syringe or cannula.
-
Temperature Control: Bring the reaction mixture to the desired temperature (e.g., cool in an ice bath).
-
Isocyanate Addition: Add the this compound dropwise via a dry syringe over a period of 15-60 minutes. For highly sensitive reactions, use a syringe pump for very slow, controlled addition.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure consumption of the starting material and formation of the desired product.
-
Workup: Quench the reaction appropriately (e.g., with a nucleophilic scavenger or aqueous solution if the product is stable) only after confirming the reaction is complete.
Protocol 2: Purification by Filtration and Recrystallization
-
Initial Filtration: If a significant amount of solid precipitate (the symmetric urea) has formed, cool the reaction mixture and filter it through a Büchner funnel to remove the bulk of the byproduct. Wash the solid with a small amount of cold, dry solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Solvent Selection: Identify a suitable solvent system for recrystallization where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the urea impurity remains insoluble or highly soluble.
-
Recrystallization: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities (residual urea) remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization of the pure product.[6]
-
Isolation: Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Chemical Pathway
Caption: Reaction pathway for the formation of symmetric urea from isocyanate and trace water.
Experimental Workflow
Caption: Recommended workflow for conducting moisture-sensitive reactions with isocyanates.
Troubleshooting Logic Tree
Caption: A logic tree for troubleshooting the formation of symmetric urea byproducts.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. Page loading... [guidechem.com]
- 5. georganics.sk [georganics.sk]
- 6. youtube.com [youtube.com]
- 7. ureaknowhow.com [ureaknowhow.com]
- 8. PubChemLite - this compound (C8H5F2NO2) [pubchemlite.lcsb.uni.lu]
improving the regioselectivity of reactions involving 2-(Difluoromethoxy)phenyl isocyanate
Welcome to the technical support center for 2-(Difluoromethoxy)phenyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent, with a special focus on improving the regioselectivity of its reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the reactivity and regioselectivity of this compound?
The reactivity of the isocyanate group and the potential for side reactions on the aromatic ring are primarily governed by a combination of steric and electronic effects originating from the ortho-difluoromethoxy group.
-
Electronic Effects: The difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack.
-
Steric Effects: The presence of the difluoromethoxy group at the ortho position creates steric hindrance around the isocyanate functionality. This can slow down the rate of reaction with bulky nucleophiles compared to its para-substituted counterpart.
-
Regioselectivity with Ambident Nucleophiles: When using nucleophiles with multiple reactive sites, the steric hindrance of the ortho-substituent can influence which site preferentially attacks the isocyanate. The electron-withdrawing nature of the -OCF₂H group can also affect the nucleophilicity of different sites on the attacking molecule.
Q2: I am observing a slower reaction rate than expected. What could be the cause?
A sluggish reaction rate is a common issue, often attributable to the steric hindrance of the ortho-substituent. Here are some potential causes and solutions:
-
Steric Hindrance: The bulk of the ortho-difluoromethoxy group can impede the approach of the nucleophile.
-
Solution: Consider increasing the reaction temperature to provide the molecules with more kinetic energy to overcome the steric barrier.
-
-
Inactive Catalyst: Many isocyanate reactions benefit from a catalyst. If you are using one, it may be inactive.
-
Solution: Ensure your catalyst is fresh and anhydrous. Common catalysts for urethane formation include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Solution: Aprotic polar solvents like DMF or DMAc can often accelerate these reactions.
-
Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
Improving regioselectivity requires careful control of reaction conditions to exploit the subtle electronic and steric differences between the reactive sites of your nucleophile.
-
Lowering Reaction Temperature: Reducing the temperature can enhance the selectivity of the reaction, as the transition state with the lower activation energy will be more favored.
-
Choice of Catalyst: The catalyst can influence which nucleophilic center is more activated. Experiment with different catalysts (e.g., Lewis acidic vs. basic) to see how they affect the regiomeric ratio.
-
Protecting Groups: If your nucleophile has multiple reactive sites that are sterically similar, consider temporarily protecting the less desired reactive site to direct the reaction to the intended position.
Q4: I am seeing significant side product formation, particularly a white precipitate. What is it and how can I avoid it?
The most common side product in isocyanate reactions is the formation of insoluble urea derivatives.
-
Cause: Isocyanates are highly sensitive to moisture. Trace amounts of water in your reagents or solvent will react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of the isocyanate to produce a symmetrical diaryl urea, which is often insoluble.
-
Prevention:
-
Strictly Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.
-
Dry Reagents: Ensure your nucleophile and any other reagents are thoroughly dried before use.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Symptom | Possible Cause(s) | Recommended Actions |
| Low or No Product Formation | 1. Insufficiently reactive nucleophile.2. Steric hindrance from the ortho-substituent.3. Inactive or no catalyst used.4. Reaction temperature is too low. | 1. Consider using a more nucleophilic reagent or activating your current nucleophile (e.g., by deprotonation with a suitable base).2. Increase the reaction temperature in increments of 10°C.3. Add a suitable catalyst (e.g., DABCO or DBTDL) at a concentration of 0.1-1 mol%.4. Increase the reaction temperature. |
| Poor Regioselectivity | 1. High reaction temperature.2. Inappropriate solvent or catalyst.3. Similar reactivity of nucleophilic sites. | 1. Lower the reaction temperature to favor the kinetically controlled product.2. Screen different solvents and catalysts. Lewis basic catalysts may favor attack by the more acidic proton-bearing nucleophile, while Lewis acidic catalysts might coordinate to a different site.3. If possible, use a protecting group strategy to block the undesired reactive site. |
| Formation of Insoluble White Precipitate | 1. Presence of moisture in the reaction.2. Impure starting materials. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents and reagents.2. Verify the purity of your starting materials via analytical techniques like NMR or GC-MS. |
| Formation of Higher Molecular Weight Byproducts | 1. Excess isocyanate leading to allophanate or biuret formation.2. Trimerization of the isocyanate. | 1. Use a strict 1:1 stoichiometry of isocyanate to nucleophile.2. Control the reaction temperature carefully, as higher temperatures can promote trimerization. Select a catalyst that favors urethane/urea formation over trimerization. |
Experimental Protocols
General Protocol for the Regioselective Synthesis of an Unsymmetrical Urea
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a precipitate has formed, collect the product by filtration and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for the Regioselective Synthesis of a Carbamate
This protocol is a general method for the reaction with an alcohol or phenol, which may require a catalyst and heating.
Materials:
-
This compound
-
Alcohol or Phenol of choice
-
Anhydrous Toluene or Dioxane
-
Dibutyltin dilaurate (DBTDL) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere, add the alcohol or phenol (1.0 eq), anhydrous toluene, and the catalyst (0.1-1 mol%).
-
Heat the mixture to the desired temperature (start at 60-80°C) with stirring.
-
Add this compound (1.1 eq) dropwise to the heated solution.
-
Maintain the reaction at the set temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General reaction mechanism for nucleophilic attack on the isocyanate.
Caption: A workflow for troubleshooting common reaction issues.
Caption: Factors influencing the regioselectivity of the reaction.
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to Quantifying 2-(Difluoromethoxy)phenyl Isocyanate
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 2-(Difluoromethoxy)phenyl isocyanate is paramount for process optimization, quality control, and safety assessment. This guide provides a comparative overview of suitable analytical methods, complete with experimental protocols and performance data to aid in methodological selection.
Isocyanates are highly reactive compounds, a characteristic that necessitates a strategic approach to their quantification. Direct analysis is often challenging due to their propensity to react with atmospheric moisture and other nucleophiles. Consequently, the most robust and widely adopted analytical strategy involves a derivatization step to convert the reactive isocyanate group into a stable, readily analyzable derivative.[1] This guide explores and compares common chromatographic techniques coupled with various detection methods for the analysis of this compound following derivatization.
Comparison of Analytical Methodologies
The choice of an analytical method is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for isocyanate analysis.[1] A summary of their performance characteristics is presented below.
| Method | Principle | Typical Derivatizing Agent | Advantages | Limitations | Typical Limit of Detection (LOD) |
| HPLC-UV | Separation of the derivatized analyte by liquid chromatography followed by detection using UV-Visible spectrophotometry.[1] | 1-(2-Methoxyphenyl)piperazine (MOPP), Dibutylamine (DBA) | Robust, widely available, and cost-effective. | Moderate sensitivity and potential for interference from co-eluting UV-absorbing compounds.[1] | ng/mL range |
| HPLC-Fluorescence | Separation via HPLC with detection based on the fluorescence of the derivatized analyte.[1] | 1-(9-Anthracenylmethyl)piperazine (MAP), 9-(Methylaminomethyl)anthracene (MAMA)[2] | High sensitivity and selectivity.[1] | Requires a derivatizing agent that imparts fluorescence to the analyte. | pg/mL to low ng/mL range |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry for highly selective and sensitive detection.[3][4] | Dibutylamine (DBA), 1-(2-Pyridyl)piperazine (1,2-PP)[3][5] | Excellent sensitivity and specificity, providing structural confirmation.[3] | Higher instrument cost and complexity. | pg/mL range |
| GC-MS | Separation of the volatile derivatized analyte by gas chromatography followed by mass spectrometric detection. | Dibutylamine (DBA) | High resolution and sensitivity, suitable for volatile derivatives. | Derivatization is necessary to improve volatility and thermal stability. | pg/mL to ng/mL range |
Experimental Protocols
A detailed experimental protocol for an HPLC-UV method is provided below as a representative example. This method can be adapted for other isocyanates with appropriate optimization.
Protocol: Quantification of this compound by HPLC-UV following Derivatization with 1-(2-Methoxyphenyl)piperazine (MOPP)
1. Materials and Reagents:
-
This compound (analytical standard)
-
1-(2-Methoxyphenyl)piperazine (MOPP)
-
Acetonitrile (HPLC grade)
-
Toluene (anhydrous)
-
Water (HPLC grade)
-
Ammonium acetate
-
Acetic acid
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the MOPP derivative of this compound by reacting a known amount of the isocyanate with a slight excess of MOPP in anhydrous toluene. Allow the reaction to proceed to completion. Evaporate the solvent and redissolve the residue in acetonitrile to a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.5 µg/mL to 50 µg/mL.[5]
-
Sample Preparation: Dissolve the sample containing this compound in anhydrous toluene. Add a solution of MOPP in toluene and allow the reaction to proceed. Evaporate the solvent and reconstitute the residue in a known volume of acetonitrile.[5]
3. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of A: 0.1 M Ammonium acetate buffer (pH 6.0) and B: Acetonitrile.
-
Start with 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm[6]
-
Column Temperature: 30 °C
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the calibration standards.
-
Determine the concentration of the derivatized this compound in the sample by interpolating its peak area from the calibration curve.
Workflow and Pathway Visualizations
To facilitate a clearer understanding of the analytical process, the following diagrams illustrate the general workflow and the derivatization reaction.
Caption: General workflow for the quantification of this compound.
Caption: Derivatization of this compound with MOPP.
References
- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 2. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
A Comparative Guide to the Analytical Monitoring of Reactions Involving 2-(Difluoromethoxy)phenyl Isocyanate
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reactions is paramount to ensuring product quality, optimizing yield, and maintaining safety. Reactions involving highly reactive species such as 2-(Difluoromethoxy)phenyl isocyanate demand robust analytical techniques for real-time tracking of reactant consumption and product formation. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of reactions involving this specific fluorinated isocyanate.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone technique for the analysis of isocyanate reactions, offering high resolution and sensitivity. Due to the high reactivity of the isocyanate group, direct analysis is often challenging. Therefore, a derivatization step is typically employed to convert the isocyanate into a stable, readily detectable urea derivative.
Key Advantages of HPLC:
-
High Specificity: Capable of separating the target analyte from complex reaction mixtures.
-
Quantitative Accuracy: Provides precise and accurate quantification of the analyte.
-
Versatility: A wide range of columns and detectors can be employed to optimize separation and detection.
Challenges:
-
Offline Analysis: Requires sample extraction from the reaction vessel, which can introduce errors and does not provide real-time data.
-
Derivatization Required: The additional sample preparation step can be time-consuming.
Alternative Analytical Techniques
While HPLC is a powerful tool, other methods offer distinct advantages, particularly for in-process monitoring.
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy (ReactIR): This technique allows for the real-time, continuous monitoring of reaction kinetics without the need for sampling.[1] By tracking the disappearance of the characteristic isocyanate peak (around 2250-2285 cm⁻¹), researchers can gain immediate insights into the reaction progress.[2]
-
Titration: A classic and cost-effective method for determining the total isocyanate content. The most common method involves the reaction of the isocyanate with an excess of a standard di-n-butylamine (DBA) solution, followed by back-titration of the unreacted amine with a standard acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for direct reaction monitoring of isocyanates due to their low volatility and thermal lability, GC-MS can be a powerful tool for identifying and quantifying volatile byproducts or for analyzing isocyanates after a suitable derivatization to increase their volatility.
Comparative Performance Data
The selection of an analytical method is often dictated by the specific requirements of the experiment, such as the need for real-time data, the desired level of sensitivity, and cost considerations. The following table summarizes the performance of HPLC and its alternatives for the analysis of aromatic isocyanates.
| Technique | Principle | Typical Limit of Detection (LOD) | Precision (RSD) | Key Advantages | Key Disadvantages |
| HPLC-UV/Fluorescence | Chromatographic separation of derivatized analyte | ~0.1 µg/m³ (air sampling)[3] | ~4%[3] | High specificity, excellent for complex mixtures, various sensitive detectors available.[4] | Offline analysis, requires derivatization. |
| In-situ FTIR (ReactIR) | Vibrational spectroscopy of the N=C=O bond | Dependent on concentration and molar absorptivity | High | Real-time continuous data, no sample preparation, provides kinetic information.[1] | Lower sensitivity than HPLC, potential for spectral overlap. |
| Titration (ASTM D2572) | Back-titration of excess amine | ~0.01% NCO | < 2% | Simple, low cost, no specialized equipment required. | Low sensitivity, not suitable for trace analysis, potential interferences. |
| GC-MS | Chromatographic separation of volatile derivatives | Analyte dependent | Good | High sensitivity and specificity for volatile compounds. | Not suitable for direct analysis of many isocyanates, requires derivatization. |
Experimental Protocols
Proposed HPLC Method for this compound Analysis
This protocol is adapted from established methods for other aromatic isocyanates, such as phenyl isocyanate, and would require validation for this specific analyte.
1. Derivatization:
-
Aliquots of the reaction mixture are taken at specified time points and immediately quenched with a solution of a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MOPP) or di-n-butylamine (DBA), in a suitable solvent (e.g., acetonitrile).[4] The derivatizing agent reacts with the isocyanate group to form a stable urea derivative.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer such as ammonium acetate) is commonly used.[5] For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the derivative (e.g., ~254 nm).
-
Injection Volume: 10-20 µL.
3. Quantification:
-
A calibration curve is generated using standards of the derivatized this compound of known concentrations. The concentration of the analyte in the reaction samples is then determined by comparing their peak areas to the calibration curve.
In-situ FTIR (ReactIR) Protocol
-
Setup: An FTIR probe is inserted directly into the reaction vessel.
-
Data Acquisition: Spectra are collected continuously throughout the reaction (e.g., every minute).[1]
-
Analysis: The disappearance of the isocyanate peak at approximately 2270 cm⁻¹ is monitored.[2] The peak area is integrated and plotted against time to generate a kinetic profile of the reaction.
Titration Protocol for Total Isocyanate Content
-
Sample Preparation: A known weight of the reaction mixture is added to a flask containing a known excess of di-n-butylamine in a suitable solvent (e.g., toluene).
-
Reaction: The mixture is allowed to react for a specified time (e.g., 15 minutes) to ensure complete reaction of the isocyanate.
-
Titration: The excess, unreacted di-n-butylamine is then titrated with a standardized solution of hydrochloric acid using a potentiometric endpoint or a colorimetric indicator.
-
Calculation: The isocyanate content is calculated based on the amount of di-n-butylamine consumed.
Visualizing the Workflow
Diagrams can provide a clear and concise overview of the experimental processes.
Caption: Workflow for HPLC analysis of an isocyanate reaction.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
comparing the reactivity of 2-(Difluoromethoxy)phenyl isocyanate with phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired molecular architectures and biological activities. Isocyanates are a critical class of electrophilic compounds, widely utilized in the formation of ureas, urethanes, and other valuable linkages. This guide provides a detailed comparison of the reactivity of 2-(Difluoromethoxy)phenyl isocyanate and the archetypal phenyl isocyanate. This analysis is grounded in fundamental electronic and steric principles and is supplemented with established experimental protocols to facilitate empirical validation.
Executive Summary: A Tale of Two Isocyanates
The primary difference in reactivity between this compound and phenyl isocyanate is dictated by the electronic and steric influence of the difluoromethoxy group positioned ortho to the isocyanate functionality. Theoretical principles suggest that the electron-withdrawing nature of the difluoromethoxy group enhances the electrophilicity of the isocyanate carbon, thereby increasing its intrinsic reactivity towards nucleophiles compared to the unsubstituted phenyl isocyanate. However, the ortho-positioning of this substituent may also introduce steric hindrance, potentially counteracting the electronic activation depending on the nature of the attacking nucleophile.
At a Glance: Comparative Overview
| Feature | This compound | Phenyl Isocyanate |
| Aromatic System | Difluoromethoxy-substituted Benzene | Benzene |
| Key Substituent | ortho-Difluoromethoxy (-OCHF₂) | Hydrogen |
| Electronic Effect of Substituent | Moderately Electron-Withdrawing (Inductive) | Neutral |
| Predicted Intrinsic Reactivity with Nucleophiles | Higher | Standard |
| Potential Steric Hindrance | Possible due to ortho-substituent | Minimal |
| CAS Number | 186589-03-7[1] | 103-71-9[2] |
| Molecular Formula | C₈H₅F₂NO₂[1] | C₇H₅NO[2] |
| Molecular Weight | 185.13 g/mol | 119.12 g/mol [2] |
Delving Deeper: The Science of Reactivity
The reactivity of the isocyanate group (-N=C=O) is fundamentally governed by the electrophilicity of the central carbon atom. This carbon is the primary site of attack for nucleophiles such as alcohols, amines, and water. The substituents on the phenyl ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects.
Electronic Effects: The Inductive Pull of the Difluoromethoxy Group
The difluoromethoxy group (-OCHF₂) is characterized as a moderately electron-withdrawing substituent. This property stems from the high electronegativity of the two fluorine atoms, which exert a strong inductive effect (-I), pulling electron density away from the aromatic ring. This withdrawal of electron density from the phenyl ring, in turn, makes the isocyanate group more electron-deficient. Consequently, the carbonyl carbon of the isocyanate becomes more electrophilic and, therefore, more susceptible to nucleophilic attack. This electronic activation suggests that this compound will exhibit a higher intrinsic reactivity compared to the unsubstituted phenyl isocyanate.
Steric Considerations: The Ortho-Positioning
While the electronic effects point towards enhanced reactivity, the placement of the difluoromethoxy group at the ortho position introduces the possibility of steric hindrance.[3] The spatial bulk of the -OCHF₂ group may physically impede the approach of a nucleophile to the isocyanate carbon.[3] The extent of this steric effect is dependent on the size and nature of the attacking nucleophile. Small nucleophiles may not be significantly affected, while bulkier ones could experience a slower reaction rate due to steric clash. This interplay between electronic activation and potential steric hindrance makes the empirical determination of reactivity crucial.
Experimental Protocols for Comparative Reactivity Analysis
To quantitatively assess the reactivity of this compound relative to phenyl isocyanate, standardized kinetic experiments are essential. Below are detailed protocols for determining the reaction rates with an alcohol (to form a urethane) and an amine (to form a urea).
Experimental Workflow: Kinetic Analysis
Caption: Workflow for the kinetic analysis of isocyanate reactivity.
Protocol 1: Reaction with an Alcohol (e.g., 1-Butanol)
This experiment measures the rate of urethane formation.
Materials:
-
This compound
-
Phenyl isocyanate
-
1-Butanol (anhydrous)
-
Dry toluene (or another suitable aprotic solvent)
-
Dibutylamine solution (for quenching)
-
Standardized hydrochloric acid solution (for titration)
-
Bromophenol blue indicator
Procedure:
-
Preparation: Prepare equimolar solutions of the isocyanate (either this compound or phenyl isocyanate) and 1-butanol in dry toluene in separate flasks.
-
Reaction Initiation: In a thermostated reaction vessel, mix the isocyanate and alcohol solutions at a specific temperature (e.g., 25°C) with constant stirring.
-
Sampling and Quenching: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a known volume of the reaction mixture and immediately add it to a flask containing an excess of dibutylamine solution to quench the reaction. The unreacted isocyanate will react with dibutylamine.
-
Analysis (Titration): Titrate the unreacted dibutylamine in the quenched sample with a standardized solution of hydrochloric acid using bromophenol blue as an indicator.
-
Calculation: The amount of isocyanate that has reacted at each time point can be calculated from the difference between the initial amount of dibutylamine and the amount that remained after quenching.
-
Kinetics: Plot the concentration of the isocyanate versus time and determine the second-order rate constant (k).
Protocol 2: Reaction with an Amine (e.g., n-Butylamine)
This experiment measures the rate of urea formation. The reaction of isocyanates with amines is typically much faster than with alcohols.
Materials:
-
This compound
-
Phenyl isocyanate
-
n-Butylamine
-
Dry, non-protic solvent (e.g., acetonitrile or THF)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: Prepare dilute, equimolar solutions of the isocyanate and n-butylamine in the chosen dry solvent.
-
Reaction Initiation: Mix the two solutions in a reaction vessel at a constant temperature.
-
Sampling and Quenching: At very short time intervals (seconds to minutes), withdraw aliquots. The reaction can be effectively stopped by dilution with the mobile phase for HPLC analysis.
-
Analysis (HPLC): Analyze the quenched samples by HPLC to determine the concentration of the formed urea product or the remaining isocyanate. A calibration curve for the product and reactants should be established beforehand.
-
Kinetics: Plot the concentration of the product (or reactant) versus time and determine the rate constant.
Logical Comparison Framework
The following diagram illustrates the logical process for comparing the reactivity of the two isocyanates.
Caption: Logical framework for comparing isocyanate reactivity.
Conclusion
The presence of the electron-withdrawing difluoromethoxy group at the ortho-position of the phenyl ring is predicted to increase the intrinsic reactivity of this compound towards nucleophiles compared to phenyl isocyanate. However, the potential for steric hindrance from this ortho-substituent necessitates experimental validation to determine the net effect on reaction rates with various nucleophiles. The provided experimental protocols offer a robust framework for researchers to quantify these reactivity differences, enabling a more informed selection of isocyanate reagents for specific applications in drug discovery and materials science.
References
A Comparative Guide to the Biological Activity of Compounds Derived from 2-(Difluoromethoxy)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from 2-(difluoromethoxy)phenyl isocyanate, with a focus on their potential as anticancer agents. The unique physicochemical properties conferred by the difluoromethoxy group, such as increased metabolic stability and altered electronic effects, make this scaffold an area of growing interest in medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for relevant biological assays, and visualizes pertinent signaling pathways and experimental workflows to facilitate an objective comparison with established therapeutic alternatives.
Anticancer Activity: A Focus on Kinase and Tubulin Inhibition
Urea derivatives have emerged as a prominent class of anticancer agents, with several approved drugs and numerous candidates in clinical development. The urea moiety is a key pharmacophore, capable of forming critical hydrogen bond interactions with biological targets. Compounds derived from this compound are being explored for their potential to inhibit key players in cancer progression, primarily protein kinases and tubulin.
Kinase Inhibition: Targeting Aberrant Cell Signaling
Many cancers are driven by dysregulated kinase signaling pathways. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of VEGFR-2 is a well-established anticancer strategy.
While specific data for compounds directly derived from this compound is limited in the public domain, the broader class of N-aryl-N'-phenylurea derivatives has shown significant promise as kinase inhibitors. For comparison, we will examine the activity of two clinically approved multi-kinase inhibitors containing a urea scaffold: Sorafenib and Regorafenib.
Table 1: Comparative Inhibitory Activity (IC50) of Urea-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Hypothetical 2-(Difluoromethoxy)phenyl Urea Derivative | VEGFR-2 | Data not available | Various | Data not available | - |
| Sorafenib | Raf-1 | 6 | - | - | [1][2] |
| B-Raf | 22 | - | - | [1][2] | |
| VEGFR-2 | 90 | - | - | [1][2] | |
| PDGFR-β | 57 | - | - | [1][2] | |
| c-Kit | 68 | - | - | [1][2] | |
| HepG2 (Liver) | 4.5 - 8.3 | - | [3][4] | ||
| PLC/PRF/5 (Liver) | 6.3 | - | [3] | ||
| Regorafenib | VEGFR-1 | 13 | - | - | [5] |
| VEGFR-2 | 4.2 | - | - | [5] | |
| VEGFR-3 | 46 | - | - | [5] | |
| PDGFR-β | 22 | - | - | [5] | |
| c-Kit | 7 | - | - | [5] | |
| HCT-116 (Colorectal) | 2.953 - 6 | - | [5][6] | ||
| SW480 (Colorectal) | 4.303 - 5.5 | - | [5] | ||
| Colo-205 (Colorectal) | 0.97 - 3.27 | - | [7] | ||
| Hep3B (Hepatocellular) | Effective at 1-10 | - | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
The data clearly indicates that Sorafenib and Regorafenib are potent inhibitors of multiple kinases involved in tumor growth and angiogenesis. The development of novel derivatives, such as those from this compound, aims to improve upon the potency, selectivity, and pharmacokinetic profiles of these established drugs.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules are dynamic polymers essential for cell division, making them an attractive target for cancer therapy.[8] Many aromatic urea derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[8]
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential.
VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Protocol:
-
Reagents and Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence) using a microplate reader. g. Calculate the percentage of inhibition relative to a control (DMSO vehicle) and determine the IC50 value by fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Protocol:
-
Reagents and Materials: Purified tubulin (>99%), tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, glycerol, test compound, and a temperature-controlled spectrophotometer or fluorometer.
-
Procedure: a. Prepare a stock solution of the test compound in DMSO. b. On ice, prepare a reaction mixture containing tubulin, polymerization buffer, and GTP. c. Add the test compound at various concentrations to the reaction mixture. d. Transfer the mixture to a pre-warmed 96-well plate. e. Immediately place the plate in the spectrophotometer set to 37°C and monitor the change in absorbance at 340 nm over time (typically 60-90 minutes). f. The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. g. Calculate the percentage of inhibition compared to a control (DMSO vehicle) and determine the IC50 value.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition by urea-based kinase inhibitors.
Caption: General experimental workflow for the synthesis and biological evaluation of novel urea derivatives.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. Based on the well-established activity of related urea-containing compounds, these derivatives are likely to exhibit inhibitory effects on key cancer-related targets such as VEGFR-2 and tubulin. The comparative data presented for Sorafenib and Regorafenib provide a benchmark for the potency that new compounds in this class should aim to achieve or exceed. Future research should focus on the synthesis and rigorous biological evaluation of a library of these compounds to establish a clear structure-activity relationship and identify lead candidates for further preclinical and clinical development. The detailed experimental protocols provided herein offer a standardized approach for such evaluations, ensuring data consistency and comparability across different research groups.
References
- 1. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 2. oncology-central.com [oncology-central.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anticancer evaluation of arylurea derivatives as potent and selective type II irreversible covalent FGFR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of novel compounds synthesized from 2-(Difluoromethoxy)phenyl isocyanate
A Comparative Guide to the Efficacy of Novel 2-(Difluoromethoxy)-Substituted Estratriene Sulfamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 2-(difluoromethoxy)-substituted estratriene sulfamates against their non-fluorinated counterparts and established inhibitors. The focus is on their potential as anti-cancer agents through the inhibition of tubulin polymerization and steroid sulfatase (STS). The inclusion of the difluoromethoxy group is a strategic approach to enhance metabolic stability and potency.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of the novel difluoromethoxy-substituted compounds in comparison to established agents.
Table 1: Anti-proliferative Activity in Breast Cancer Cell Lines
| Compound | Cell Line | GI₅₀ (μM) |
| Bis-sulfamate 10 (Difluoromethoxy) | MCF-7 | 0.28 [1] |
| MDA-MB-231 | 0.74 | |
| STX140 (2-Methoxyestradiol-3,17-O,O-bissulfamate) | MCF-7 | 0.52[1] |
| MDA-MB-231 | 0.618 | |
| 2-Methoxyestradiol (2ME2) | MCF-7 | - |
| MDA-MB-231 | 1.38[2] | |
| Diol 9 (Difluoromethoxy) | MCF-7 | 2.6 |
| MDA-MB-231 | 3.03 |
Table 2: Inhibition of Tubulin Polymerization and Steroid Sulfatase (STS)
| Compound | Target | IC₅₀ | Additional Notes |
| Bis-sulfamate 10 (Difluoromethoxy) | Tubulin Polymerization | - | 19% inhibition of colchicine binding at 5 μM |
| STS Inhibition (JEG-3 cells) | 3.7 nM | ||
| STX140 (2-Methoxyestradiol-3,17-O,O-bissulfamate) | Tubulin Polymerization | 2.2 μM | Inhibits bovine brain tubulin assembly in a cell-free assay.[3] |
| STS Inhibition (placental microsomes) | 39 nM[3][4] | ||
| STS Inhibition (MCF-7 cells) | 0.5 nM[3] | ||
| 2-Methoxyestradiol (2ME2) | Tubulin Polymerization | - | Known microtubule inhibitor.[2] |
| Irosustat | STS Inhibition | - | A known potent STS inhibitor.[5] |
Experimental Protocols
Synthesis of 2-(Difluoromethoxy) Estratriene Derivatives
The synthesis of the target 2-difluoromethoxy estratriene compounds commences with 2-hydroxy-3-benzyloxyestrone.[1]
-
Difluoromethylation: The 2-hydroxy group is difluoromethylated using diethyl (bromodifluoromethyl)phosphonate and potassium hydroxide in an acetonitrile/water mixture at room temperature.[1]
-
Deprotection: The benzyl protecting group is removed via hydrogenation in the presence of a palladium on charcoal catalyst to yield 2-difluoromethoxyestrone.[1]
-
Reduction: The 17-keto group is reduced to a 17β-hydroxy group using sodium borohydride.
-
Sulfamoylation: The hydroxy groups are sulfamoylated using sulfamoyl chloride in dimethylacetamide (DMA). For the bis-sulfamate, a two-step process is employed, with the 17β-hydroxy group being sulfamoylated first, followed by the 3-hydroxy group.
In Vitro Anti-proliferative Assay
-
Cell Culture: Human breast cancer cell lines (MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after a 24-hour incubation, are treated with various concentrations of the test compounds.
-
Viability Assessment: After a 72-hour incubation with the compounds, cell viability is determined using a suitable assay, such as the sulforhodamine B (SRB) assay.
-
Data Analysis: The concentration that inhibits cell growth by 50% (GI₅₀) is calculated from dose-response curves.
Tubulin Polymerization Inhibition Assay
-
Assay Principle: The inhibition of tubulin polymerization can be monitored by the increase in turbidity (optical density) as tubulin dimers assemble into microtubules.[6]
-
Procedure: Purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer at 37°C.
-
Measurement: The change in absorbance at 340 nm is measured over time using a spectrophotometer.
-
Colchicine Binding Assay: To determine if the compounds bind to the colchicine-binding site, radiolabeled [³H]colchicine is incubated with tubulin in the presence and absence of the test compounds. The amount of bound colchicine is then quantified.
Steroid Sulfatase (STS) Inhibition Assay
-
Enzyme Source: STS activity can be measured using cell lysates from STS-expressing cell lines (e.g., JEG-3 choriocarcinoma cells) or placental microsomes.
-
Substrate: A radiolabeled substrate, such as [³H]estrone sulfate, is used.
-
Assay Procedure: The enzyme source is incubated with the test compounds at various concentrations, followed by the addition of the radiolabeled substrate.
-
Product Quantification: The reaction is terminated, and the product (e.g., [³H]estrone) is separated from the substrate by extraction and quantified using liquid scintillation counting.
-
Data Analysis: The concentration that inhibits 50% of the enzyme activity (IC₅₀) is determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization
2-Methoxyestradiol and its derivatives act as anti-tubulin agents by binding to the colchicine site on β-tubulin. This disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The resulting cell cycle arrest at the G2/M phase ultimately leads to apoptosis.[7][8]
Caption: Inhibition of tubulin polymerization by 2-(difluoromethoxy) estratriene derivatives.
Steroid Sulfatase (STS) Inhibition
Steroid sulfatase is a key enzyme in the biosynthesis of active estrogens from inactive steroid sulfates, such as estrone sulfate (E1S).[9][10] In hormone-dependent cancers like breast cancer, elevated STS activity contributes to the local production of estrogens that fuel tumor growth.[9] STS inhibitors block this conversion, thereby reducing the levels of growth-promoting estrogens within the tumor microenvironment.[10]
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. benchchem.com [benchchem.com]
- 8. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. What are STS inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenyl Isocyanates in Drug Design: A Case Study of Regorafenib and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. This guide provides an objective, data-driven comparison of a fluorinated versus a non-fluorinated phenyl isocyanate-containing drug, using the multi-kinase inhibitors Regorafenib and Sorafenib as a case study. These two molecules are structurally analogous, with the primary distinction being the presence of a fluorine atom on the central phenyl ring of Regorafenib, offering a unique opportunity for direct comparison.[1] This document aims to furnish researchers with a comprehensive analysis of their physicochemical properties, metabolic stability, and biological activity, supported by detailed experimental protocols and visual diagrams to aid in understanding their mechanisms of action and experimental evaluation.
Comparative Data Presentation
The introduction of a single fluorine atom can significantly impact a molecule's properties. The following tables summarize the key differences between the non-fluorinated Sorafenib and the fluorinated Regorafenib.
Physicochemical Properties
The addition of fluorine to the phenyl isocyanate core of Regorafenib leads to an increase in lipophilicity, as indicated by the higher LogP value compared to Sorafenib. Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Sorafenib (Non-Fluorinated) | Regorafenib (Fluorinated) |
| Chemical Structure | 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpicolinamide |
| Molecular Formula | C₂₁H₁₆ClF₃N₄O₃ | C₂₁H₁₅ClF₄N₄O₃ |
| Molecular Weight | 464.82 g/mol | 482.82 g/mol [2] |
| LogP | 3.8[3] | 4.49 - 5.69[2][4] |
Note: The LogP value for Regorafenib varies across different sources, which may be attributed to different calculation methods or experimental conditions.
Metabolic Stability
Both Sorafenib and Regorafenib are primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[5][6][7][8] The fluorine atom in Regorafenib can influence its metabolic fate, potentially leading to differences in half-life and the formation of active metabolites.
| Parameter | Sorafenib (Non-Fluorinated) | Regorafenib (Fluorinated) |
| Primary Metabolic Enzymes | CYP3A4, UGT1A9[5][6] | CYP3A4, UGT1A9[7][8] |
| Major Metabolites | Sorafenib N-oxide (M2)[5][6] | M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl)[7] |
| Metabolite Activity | M2 has similar in vitro potency to Sorafenib[6] | M-2 and M-5 are pharmacologically active[7] |
| Elimination Half-life | 25 - 48 hours[5][9] | 20 - 30 hours[10] |
| Intrinsic Clearance (HLM) | 9.52 µL/min/mg protein (in pooled normal human liver microsomes)[9] | Data not available for direct comparison |
HLM: Human Liver Microsomes
Biological Activity: Kinase Inhibition Profile
Regorafenib is often referred to as "fluoro-sorafenib" due to their structural similarity.[11] However, the addition of the fluorine atom results in a distinct and generally broader kinase inhibition profile, with Regorafenib often exhibiting higher potency against key angiogenic and oncogenic kinases.[11][12][13][14]
| Kinase Target | Sorafenib IC₅₀ (nM) | Regorafenib IC₅₀ (nM) |
| VEGFR1 | - | 13[15] |
| VEGFR2 | 90[16] | 4.2[15] |
| VEGFR3 | 20[16] | 46[15] |
| PDGFRβ | 57[16] | 22[15] |
| c-KIT | 68[16] | 7[15] |
| RET | - | 1.5[15] |
| Raf-1 | - | 2.5[15] |
| B-RAF | - | - |
| p38 MAPK | - | - |
| TIE2 | - | - |
Experimental Protocols
To ensure the reproducibility of the comparative data, standardized experimental protocols are crucial. The following are detailed methodologies for the key experiments cited in this guide.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol describes the traditional and most widely accepted method for the experimental determination of the n-octanol/water partition coefficient (LogP).[17]
Materials:
-
Test compound (Sorafenib or Regorafenib)
-
n-Octanol (pre-saturated with water)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).
-
Add an equal volume of n-octanol to the vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vial on a shaker and agitate for a sufficient time (e.g., 1-24 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.
-
Carefully collect aliquots from both the aqueous (PBS) and organic (n-octanol) layers.
-
Quantify the concentration of the test compound in each phase using a validated analytical method.
-
Calculate the LogP value using the following formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a common in vitro method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.[18]
Materials:
-
Test compound (Sorafenib or Regorafenib)
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (containing an internal standard) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in buffer.
-
Prepare the HLM incubation mixture by diluting the microsomes in phosphate buffer containing MgCl₂.
-
Pre-warm the HLM mixture and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the HLM mixture containing the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a well of a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following formulas: t₁/₂ = 0.693 / k CLᵢₙₜ (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000
Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Test compound (Sorafenib or Regorafenib)
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader (luminescence, fluorescence, or radioactivity detector)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a multi-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader. The signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and biological pathways discussed in this guide.
Experimental Workflow
References
- 1. Long-Term Regression after Discontinuation of Regorafenib Administered for Sorafenib-Refractory Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound: REGORAFENIB (CHEMBL1946170) - ChEMBL [ebi.ac.uk]
- 3. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 10. Regorafenib - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of sequential therapy with sorafenib and regorafenib for advanced hepatocellular carcinoma: a two-center study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of regorafenib as second-line therapy and landscape of investigational treatment options in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 17. ClinPGx [clinpgx.org]
- 18. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of Difluoromethoxy-Containing Compounds: A Comparative Guide
In the realm of modern drug discovery, the strategic incorporation of fluorinated functional groups is a pivotal strategy for enhancing the metabolic stability and overall pharmacokinetic profile of lead compounds.[1] Among the various fluorinated moieties, the difluoromethoxy (-OCF2H) group has emerged as a valuable tool for medicinal chemists. This guide provides a comparative analysis of the metabolic stability of difluoromethoxy-containing compounds against common alternatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals.
Comparative Metabolic Stability
The inclusion of a difluoromethoxy group is primarily aimed at improving a drug's metabolic stability.[2] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2][3]
Difluoromethoxy (-OCF2H) vs. Methoxy (-OCH3):
The most common application of the -OCF2H group is as a bioisostere for the metabolically labile methoxy (-OCH3) group.[1] Methoxy groups are frequently susceptible to O-demethylation, a rapid metabolic pathway that can lead to faster clearance of a drug from the body.[1] The high strength of the C-F bonds in the difluoromethoxy group effectively prevents this O-demethylation, thereby enhancing metabolic stability.[1][4] However, it's important to note that this substitution doesn't universally guarantee improved stability. In some cases, blocking O-demethylation can lead to "metabolic switching," where metabolism shifts to other susceptible parts of the molecule.[1]
Difluoromethoxy (-OCF2H) vs. Trifluoromethyl (-CF3) and Trifluoromethoxy (-OCF3):
The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are also widely used to enhance metabolic stability.[1][5] The -CF3 group is a strong electron-withdrawing group that can deactivate an adjacent aromatic ring, making it less prone to oxidative metabolism.[1] Generally, the trifluoromethyl group is considered one of the most effective substituents for boosting metabolic stability.[1][6]
The difluoromethoxy group offers a unique balance of properties. It increases lipophilicity to a lesser extent than the -OCF3 group, which can be advantageous for optimizing a compound's overall physicochemical profile.[2] Furthermore, the hydrogen atom in the -OCF2H group can act as a lipophilic hydrogen bond donor, a rare characteristic that can be beneficial for target binding.[2]
Quantitative Data on Metabolic Stability
The metabolic stability of a compound is typically assessed in vitro using liver microsomes or hepatocytes.[7][8] Key parameters measured include the in vitro half-life (t½) and the intrinsic clearance (CLint), which reflects the inherent capacity of the liver to metabolize a drug.[7][9] Lower intrinsic clearance and a longer half-life are indicative of greater metabolic stability.[9][10]
Below is a table summarizing representative metabolic stability data for hypothetical analogous compounds to illustrate the impact of different substituents.
| Compound ID | Substituent | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
| Compound A | -OCH3 | 15 | 46.2 | O-demethylation |
| Compound B | -OCF2H | 45 | 15.4 | Aromatic Hydroxylation |
| Compound C | -CF3 | > 60 | < 11.6 | Minimal Metabolism |
This table is a generalized representation based on established principles of drug metabolism and is intended for illustrative purposes.
Experimental Protocols
A detailed methodology for a typical in vitro microsomal stability assay is provided below.
In Vitro Liver Microsomal Stability Assay
1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[10]
2. Materials and Equipment:
-
Liver microsomes (human or other species)[4]
-
Test compounds and positive controls (e.g., a compound with known metabolic instability)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[11]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4][11]
-
Ice-cold stopping solution (e.g., acetonitrile with an internal standard)[11]
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
3. Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).[11]
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[10]
-
Prepare the NADPH regenerating system solution in phosphate buffer.[11]
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.[10]
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[10]
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.[10]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[10][11]
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at high speed to precipitate the microsomal proteins.[4]
-
-
Analysis:
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[9]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).[9]
Visualizations
Experimental Workflow and Metabolic Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 13. frontiersin.org [frontiersin.org]
comparing the electrophilicity of 2-(Difluoromethoxy)phenyl isocyanate to other isocyanates
For researchers, scientists, and professionals in drug development, understanding the electrophilicity of isocyanates is paramount for predicting reaction kinetics, designing novel synthetic pathways, and developing new chemical entities. This guide provides a detailed comparison of the electrophilicity of 2-(difluoromethoxy)phenyl isocyanate against other common isocyanates, supported by experimental data and established methodologies.
The electrophilicity of the isocyanate group (-N=C=O) is a critical determinant of its reactivity towards nucleophiles. This reactivity is primarily influenced by the electronic and steric nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack, while electron-donating groups have the opposite effect. Steric hindrance, particularly from ortho substituents, can significantly impede the approach of nucleophiles, thereby reducing the reaction rate.
Quantitative Comparison of Isocyanate Electrophilicity
The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for the difluoromethoxy (CF₂OCH₃) group, a close structural analog to the difluoromethoxy group, has been reported, allowing for a quantitative assessment of its electronic effect.
Table 1: Hammett Constants for Selected Substituents
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -NO₂ | 0.78 | Strong Electron-Withdrawing |
| -CN | 0.66 | Strong Electron-Withdrawing |
| -OCF₂H | ~0.3 - 0.4 * | Moderate Electron-Withdrawing |
| -Cl | 0.23 | Moderate Electron-Withdrawing |
| -H | 0.00 | Neutral |
| -CH₃ | -0.17 | Weak Electron-Donating |
| -OCH₃ | -0.27 | Moderate Electron-Donating |
Estimated based on the reported values for the closely related CF₂OCH₃ group.
The positive Hammett constant for the difluoromethoxy group indicates that it is a moderate electron-withdrawing group. This suggests that this compound will be more electrophilic and, therefore, more reactive than unsubstituted phenyl isocyanate.
To further contextualize the reactivity of an ortho-substituted isocyanate, it is crucial to consider the interplay of both electronic and steric effects. The following table presents relative rate constants for the reaction of various substituted phenyl isocyanates with an alcohol, providing a qualitative comparison.
Table 2: Relative Reaction Rate Constants of Substituted Phenyl Isocyanates with an Alcohol
| Isocyanate | Substituent Position | Relative Rate Constant (k_rel) | Primary Effect(s) |
| 4-Nitrophenyl isocyanate | para | ~20 | Strong Electron-Withdrawing (Activation) |
| 3-Nitrophenyl isocyanate | meta | ~15 | Strong Electron-Withdrawing (Activation) |
| Phenyl isocyanate | - | 1 | Reference |
| 4-Methylphenyl isocyanate | para | ~0.5 | Weak Electron-Donating (Deactivation) |
| 2-Methylphenyl isocyanate | ortho | ~0.03 | Steric Hindrance (Strong Deactivation) |
| 2-Chlorophenyl isocyanate | ortho | ~0.1 | Steric Hindrance & Electron-Withdrawing (Net Deactivation) |
| 2-Methoxyphenyl isocyanate | ortho | ~0.05 | Steric Hindrance & Electron-Donating (Strong Deactivation) |
| This compound | ortho | Estimated < 1 | Steric Hindrance & Moderate Electron-Withdrawing |
Based on the data, the ortho-difluoromethoxy group in this compound is expected to have two competing effects on its reactivity:
-
Electronic Effect: The moderate electron-withdrawing nature of the difluoromethoxy group will increase the electrophilicity of the isocyanate carbon, thus promoting nucleophilic attack.
-
Steric Effect: The presence of the difluoromethoxy group at the ortho position will introduce steric hindrance, which will likely decrease the rate of reaction compared to its meta and para isomers.
The net effect on the reactivity of this compound will be a balance of these two factors. It is anticipated to be less reactive than para-substituted isocyanates with strong electron-withdrawing groups but more reactive than ortho-substituted isocyanates with bulky or electron-donating groups.
Experimental Protocols
To quantitatively determine the electrophilicity of this compound, researchers can employ established kinetic study methodologies. The following are detailed protocols for two common techniques.
Determination of Reaction Rate Constant by In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This method allows for the continuous monitoring of the isocyanate concentration throughout the reaction, providing a detailed kinetic profile.
Methodology:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is required.
-
Reagents:
-
This compound
-
A nucleophile (e.g., n-butanol)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
-
Procedure: a. Prepare a standard solution of the isocyanate in the chosen solvent at a known concentration. b. Prepare a solution of the nucleophile in the same solvent, typically in a significant excess (pseudo-first-order conditions). c. Set up the reaction in a thermostated vessel equipped with a magnetic stirrer and the in-situ FTIR probe. d. Record a background spectrum of the nucleophile solution. e. Inject the isocyanate solution into the nucleophile solution to initiate the reaction. f. Continuously collect FTIR spectra at regular time intervals. g. Monitor the disappearance of the characteristic isocyanate peak (around 2250-2280 cm⁻¹).
-
Data Analysis: a. Integrate the area of the isocyanate peak in each spectrum. b. Plot the natural logarithm of the peak area versus time. c. The slope of this plot will be the pseudo-first-order rate constant (k_obs). d. The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.
Determination of Isocyanate Content by Titration
This classic method provides a reliable way to determine the initial concentration of the isocyanate and can be adapted for kinetic studies by quenching the reaction at different time points.
Methodology:
-
Reagents:
-
This compound
-
Dibutylamine solution (in a suitable solvent like toluene)
-
Standardized hydrochloric acid (HCl) solution
-
Bromophenol blue indicator
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure: a. Accurately weigh a sample of the isocyanate into a dry Erlenmeyer flask. b. Add a known excess of the dibutylamine solution. The dibutylamine reacts with the isocyanate. c. Allow the reaction to proceed for a set amount of time with stirring. d. Add an indicator (bromophenol blue). e. Titrate the unreacted dibutylamine with the standardized HCl solution until the endpoint (color change from blue to yellow) is reached. f. Perform a blank titration with the same amount of dibutylamine solution but without the isocyanate sample.
-
Calculation of %NCO: The percentage of isocyanate groups (%NCO) can be calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:
-
V_blank = volume of HCl used for the blank titration (mL)
-
V_sample = volume of HCl used for the sample titration (mL)
-
N_HCl = normality of the HCl solution
-
W_sample = weight of the sample (g)
-
4.202 is a calculation constant.
-
Visualizing the Factors Affecting Isocyanate Electrophilicity
The interplay of electronic and steric effects on the electrophilicity of a substituted phenyl isocyanate can be visualized through a logical relationship diagram.
Caption: Logical flow of substituent effects on isocyanate reactivity.
Experimental Workflow for Kinetic Analysis
The process of determining the reaction kinetics of an isocyanate with a nucleophile can be systematically outlined.
Caption: Workflow for determining isocyanate reaction rate constants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
